Product packaging for Fisogatinib(Cat. No.:CAS No. 1707289-21-1)

Fisogatinib

Cat. No.: B606208
CAS No.: 1707289-21-1
M. Wt: 503.4 g/mol
InChI Key: MGZKYOAQVGSSGC-DLBZAZTESA-N
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Description

Fisogatinib is under investigation in clinical trial NCT04194801 (A Phase Ib/ii Study of this compound(blu-554) in Subjects With Hepatocellular Carcinoma).
This compound is an orally bioavailable inhibitor of human fibroblast growth factor receptor 4 (FGFR4), with potential antineoplastic activity. Upon oral administration, this compound specifically binds to and blocks the binding of the ligand FGF19 to FGFR4. This prevents the activation of FGFR4, inhibits FGFR4-mediated signaling and leads to an inhibition of tumor cell proliferation in FGFR4-overexpressing cells. FGFR4 is a receptor tyrosine kinase and is involved in tumor cell proliferation, differentiation, angiogenesis, and survival. FGF19 is overexpressed by certain tumor cell types.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
fibroblast growth factor receptor 4 (FGFR4) inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24Cl2N4O4 B606208 Fisogatinib CAS No. 1707289-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3S,4S)-3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N4O4/c1-4-20(31)28-16-7-8-34-12-17(16)30-24-27-11-14-9-13(5-6-15(14)29-24)21-22(25)18(32-2)10-19(33-3)23(21)26/h4-6,9-11,16-17H,1,7-8,12H2,2-3H3,(H,28,31)(H,27,29,30)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZKYOAQVGSSGC-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NC4COCCC4NC(=O)C=C)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)N[C@@H]4COCC[C@@H]4NC(=O)C=C)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707289-21-1
Record name Fisogatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1707289211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fisogatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FISOGATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7R99CKV2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fisogatinib (BLU-554): A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fisogatinib (formerly BLU-554) is a potent, highly selective, and orally bioavailable inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, the signaling pathways it modulates, and the preclinical and clinical evidence supporting its therapeutic potential, particularly in hepatocellular carcinoma (HCC). The document includes a summary of key quantitative data, descriptions of experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Introduction: The FGF19-FGFR4 Signaling Axis in Hepatocellular Carcinoma

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and angiogenesis.[4] The FGF19-FGFR4 axis has emerged as a key oncogenic driver in a subset of hepatocellular carcinomas.[5][6] FGF19, a hormone primarily produced in the ileum, binds to its cognate receptor FGFR4 and its co-receptor Klotho-β (KLB) on the surface of hepatocytes.[5] Aberrant overexpression of FGF19, often due to genomic amplification of the 11q13 locus or epigenetic mechanisms, leads to constitutive activation of FGFR4 signaling.[5] This sustained signaling promotes uncontrolled cell proliferation and survival, contributing to HCC development and progression.[5] this compound was specifically designed to inhibit this oncogenic signaling cascade.[7][8]

Molecular Mechanism of Action of this compound

This compound functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the FGFR4 kinase domain. By occupying this site, this compound prevents the binding of ATP, a crucial step for the autophosphorylation and activation of the receptor. This blockade of FGFR4 activation inhibits the downstream signaling pathways that drive tumor cell proliferation.[3][4]

Potency and Selectivity

This compound is a highly potent and selective inhibitor of FGFR4. In vitro biochemical assays have demonstrated its significant potency against FGFR4, with a much lower affinity for other members of the FGFR family and a wide range of other kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)
FGFR45[1][2]
FGFR1624 - 2203[2]
FGFR2624 - 2203[2]
FGFR3624 - 2203[2]

The FGF19-FGFR4 Signaling Pathway and its Inhibition by this compound

The binding of FGF19 to the FGFR4/KLB complex triggers the dimerization of the receptor, leading to the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domains. These phosphorylated tyrosines serve as docking sites for various adapter proteins and signaling molecules, initiating a cascade of downstream signaling events, most notably the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival. This compound effectively abrogates these downstream signals by preventing the initial FGFR4 activation.

FGF19_FGFR4_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K Activates KLB Klotho-β (KLB) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound (BLU-554) This compound->FGFR4 Inhibits

Caption: The FGF19-FGFR4 signaling pathway and its inhibition by this compound.

Preclinical Evidence of Anti-Tumor Activity

The anti-tumor effects of this compound have been demonstrated in various preclinical models of HCC with aberrant FGF19-FGFR4 signaling.

In Vivo Xenograft Models

In mouse xenograft models using human HCC cell lines with FGF19 overexpression (e.g., Hep3B and LIX-066), oral administration of this compound led to potent, dose-dependent tumor regressions.[5] In contrast, FGF19-negative tumor models were resistant to this compound treatment, highlighting the dependency of sensitive tumors on the FGF19-FGFR4 axis.[5]

Table 2: Summary of Preclinical In Vivo Efficacy

ModelFGF19 StatusTreatmentOutcome
Hep3B XenograftPositiveThis compoundDose-dependent tumor regression[5]
LIX-066 XenograftPositiveThis compoundDose-dependent tumor regression[5]
FGF19-negative XenograftsNegativeThis compoundResistant to treatment[5]

Clinical Validation and Efficacy

A first-in-human, Phase I clinical trial (NCT02508467) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced HCC.[5][6]

Study Design and Dosing

The study involved a dose-escalation phase followed by a dose-expansion phase.[5] Patients received this compound orally once daily at doses ranging from 140 mg to 900 mg.[5] The maximum tolerated dose (MTD) was determined to be 600 mg once daily.[5]

Clinical Activity

The clinical trial demonstrated that this compound has meaningful clinical activity in patients with FGF19-positive advanced HCC.[5][9] The overall response rate (ORR) was 17% in patients with FGF19-positive tumors, while no responses were observed in FGF19-negative patients.[5][9]

Table 3: Clinical Efficacy of this compound in Advanced HCC (Phase I)

Patient Population (by FGF19 status)Overall Response Rate (ORR)Median Duration of Response (months)
FGF19-Positive17%[5][9]5.3[5][9]
FGF19-Negative0%[5]Not Applicable

The most common treatment-related adverse events were manageable grade 1/2 gastrointestinal issues, primarily diarrhea, nausea, and vomiting.[7][9]

Mechanisms of Acquired Resistance

As with many targeted therapies, acquired resistance to this compound can develop. Clinical and preclinical studies have identified on-target mutations in the FGFR4 kinase domain as a key mechanism of resistance.

Gatekeeper and Hinge-1 Mutations

Mutations in the "gatekeeper" residue (V550) and the hinge-1 residue (C552) of the FGFR4 kinase domain have been identified in patients who initially responded to this compound but later experienced disease progression.[10][11][12] These mutations are thought to sterically hinder the binding of this compound to the ATP-binding pocket, thereby restoring the kinase activity of FGFR4 and reactivating downstream signaling.[11][12] The identification of these on-target resistance mutations further validates the critical role of the FGF19-FGFR4 pathway as an oncogenic driver in this subset of HCC.[10]

Resistance_Mechanism cluster_sensitive This compound Sensitive cluster_resistant This compound Resistant FGFR4_WT Wild-Type FGFR4 Fisogatinib_binds This compound Binds FGFR4_WT->Fisogatinib_binds FGFR4_Mut Mutated FGFR4 (V550M, C552S) FGFR4_WT->FGFR4_Mut Acquired Mutations (Gatekeeper V550M, Hinge-1 C552S) Inhibition FGFR4 Inhibition Fisogatinib_binds->Inhibition Fisogatinib_no_bind This compound Binding Blocked FGFR4_Mut->Fisogatinib_no_bind Reactivation FGFR4 Reactivation Fisogatinib_no_bind->Reactivation

Caption: Acquired resistance mechanism to this compound via FGFR4 kinase domain mutations.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized descriptions of key experimental methodologies used in the evaluation of this compound.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR4 and other kinases.

  • Methodology:

    • Recombinant human kinase enzymes are incubated with a fluorescently labeled peptide substrate and ATP.

    • This compound is added in a series of dilutions.

    • The kinase reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Kinase_Assay_Workflow Start Start Incubate Incubate Recombinant Kinase, Substrate, ATP Start->Incubate Add_Inhibitor Add Serial Dilutions of this compound Incubate->Add_Inhibitor Reaction Kinase Reaction Add_Inhibitor->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Quantify Quantify Phosphorylated Substrate Stop_Reaction->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Generalized workflow for an in vitro kinase inhibition assay.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human HCC cells (e.g., Hep3B).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into vehicle control and treatment groups.

    • This compound is administered orally at specified doses and schedules.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic biomarker assessment).

FGF19 Immunohistochemistry (IHC) Assay
  • Objective: To detect the expression of FGF19 in tumor tissue to be used as a patient selection biomarker.

  • Methodology:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask the FGF19 epitope.

    • The tissue sections are incubated with a primary antibody specific for FGF19.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.

    • A chromogenic substrate is applied, which is converted by the enzyme into a colored precipitate at the site of antigen localization.

    • The slides are counterstained and analyzed by a pathologist to determine the percentage of tumor cells with positive FGF19 staining.[6]

Conclusion

This compound is a potent and selective FGFR4 inhibitor that has demonstrated significant anti-tumor activity in preclinical models and clinical trials of FGF19-driven hepatocellular carcinoma. Its mechanism of action is well-defined, involving the direct inhibition of FGFR4 kinase activity and the subsequent blockade of downstream oncogenic signaling pathways. The identification of on-target resistance mutations further validates the central role of the FGF19-FGFR4 axis in this disease. This compound represents a promising targeted therapy for a molecularly defined subset of HCC patients, and ongoing research continues to explore its full therapeutic potential.

References

Fisogatinib in Hepatocellular Carcinoma: A Technical Guide to a Targeted Therapeutic Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of fisogatinib (formerly BLU-554), a selective and potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), for researchers, scientists, and drug development professionals. The document details the critical role of the FGF19-FGFR4 signaling axis in a subset of hepatocellular carcinoma (HCC) and outlines the preclinical and clinical evidence supporting this compound as a targeted therapy.

Executive Summary

Hepatocellular carcinoma remains a significant global health challenge with limited therapeutic options for advanced disease. A notable subset of HCC tumors exhibits aberrant activation of the FGF19-FGFR4 signaling pathway, which has been identified as a key oncogenic driver. This compound is a first-in-class, irreversible kinase inhibitor designed to selectively target FGFR4. Clinical investigations have demonstrated that this compound shows encouraging anti-tumor activity in patients with advanced HCC whose tumors overexpress FGF19, validating the therapeutic potential of this targeted approach. This guide will explore the mechanism of action of this compound, present key clinical trial data, provide detailed experimental protocols for its evaluation, and illustrate the associated signaling pathways and experimental workflows.

The FGF19-FGFR4 Signaling Axis in HCC

The FGF19-FGFR4 signaling pathway is a critical regulator of bile acid metabolism and hepatocyte proliferation.[1] In a physiological context, FGF19 is secreted by the ileum and binds to FGFR4 on the surface of hepatocytes, a process facilitated by the co-receptor β-Klotho (KLB).[1] This interaction triggers a downstream signaling cascade that includes the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately influencing cell growth and survival.[1]

In a subset of HCC, this pathway is hijacked to drive tumorigenesis. Overexpression of FGF19, often due to genomic amplification of the 11q13.3 locus, leads to constitutive activation of FGFR4 signaling.[2] This sustained signaling promotes uncontrolled cancer cell proliferation and survival.[3] Consequently, inhibiting FGFR4 with a selective agent like this compound presents a rational therapeutic strategy for this molecularly defined subgroup of HCC patients.

FGF19_FGFR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 KLB β-Klotho KLB->FGFR4 FGF19 FGF19 FGF19->FGFR4 This compound This compound This compound->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: The FGF19-FGFR4 Signaling Pathway in HCC.

Clinical Efficacy and Safety of this compound

A first-in-human, Phase I dose-escalation and expansion study (NCT02508467) evaluated the safety and efficacy of this compound in patients with advanced HCC.[2] The study enrolled patients with and without FGF19 overexpression, as determined by immunohistochemistry (IHC).

Efficacy in FGF19-Positive HCC

In patients with FGF19-positive tumors, this compound demonstrated meaningful clinical activity. The overall response rate (ORR) was 17% across all dose levels in this patient population.[3] Notably, no objective responses were observed in patients with FGF19-negative tumors.[4]

Efficacy EndpointFGF19-Positive PatientsFGF19-Negative Patients
Overall Response Rate (ORR) 17%[3]0%[4]
Disease Control Rate (DCR) 68%[4]Not Reported
Median Duration of Response 5.3 months[3]Not Applicable
Safety and Tolerability

This compound was generally well-tolerated. The most common treatment-related adverse events were primarily gastrointestinal and consistent with the on-target mechanism of FGFR4 inhibition, which impacts bile acid synthesis.

Adverse Event (Any Grade)Frequency
Diarrhea Reported[3]
Nausea 74%[3]
Vomiting 42%[3]
Elevated Aspartate Aminotransferase (AST) 15% (Grade ≥3)[3]

Experimental Protocols

The evaluation of this compound and the FGF19-FGFR4 pathway in HCC involves several key experimental techniques. Detailed protocols for these assays are provided below.

FGF19 Immunohistochemistry (IHC)

This protocol is for the detection of FGF19 protein expression in formalin-fixed, paraffin-embedded (FFPE) HCC tissue.

Materials:

  • FFPE HCC tissue sections on charged slides

  • Histoclear or xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • 10mM Sodium Citrate buffer (pH 6.0) for antigen retrieval

  • Hydrogen peroxide (0.3%)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Rabbit monoclonal anti-FGF19 (Clone: SP268)[2]

  • Biotinylated secondary antibody

  • Avidin-horseradish peroxidase (HRP) complex

  • DAB chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in Histoclear/xylene (2 x 5 minutes).

    • Rehydrate through a series of ethanol washes: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).

    • Rinse with deionized water (2 x 5 minutes).

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in Sodium Citrate buffer and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity by incubating with 0.3% hydrogen peroxide for 10 minutes.

    • Wash with PBS.

    • Block non-specific antibody binding with blocking solution for 30-60 minutes.

  • Antibody Incubation:

    • Incubate with the primary anti-FGF19 antibody at an optimized dilution overnight at 4°C.

    • Wash with PBS.

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with avidin-HRP complex for 30 minutes.

  • Detection and Visualization:

    • Wash with PBS.

    • Apply DAB solution and monitor for color development.

    • Rinse with deionized water to stop the reaction.

    • Counterstain with hematoxylin.

    • Dehydrate through ethanol series and clear with Histoclear/xylene.

    • Mount with a permanent mounting medium.

Scoring:

  • In the clinical trial, a tumor was considered FGF19-positive if ≥1% of tumor cells showed cytoplasmic staining.[2]

HCC Xenograft Mouse Model

This protocol describes the establishment of a cell line-derived subcutaneous xenograft model.

Materials:

  • HCC cell line (e.g., HepG2, Hep3B)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

  • This compound formulated for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture HCC cells to ~80% confluency.

    • Harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 10^7 cells per 100-200 µL.[5][6]

    • Optionally, mix the cell suspension 1:1 with Matrigel to improve tumor take rate.

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.[5]

  • Tumor Monitoring and Treatment:

    • Monitor mice for tumor formation.

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.[7]

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound or vehicle control daily via oral gavage.

  • Endpoint:

    • Continue treatment and monitoring until tumors reach the ethical endpoint or for a prespecified duration.

    • Efficacy is determined by comparing tumor growth inhibition between the treatment and control groups.

Western Blot for p-ERK Analysis

This protocol is for detecting the phosphorylation of ERK, a downstream effector of the FGFR4 pathway.

Materials:

  • Treated HCC cells

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA or NP-40 buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Wash cell monolayers with ice-cold PBS.

    • Lyse cells by adding ice-cold lysis buffer and scraping.

    • Incubate on ice for 30 minutes with agitation.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize samples to the same protein concentration.

    • Add Laemmli buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis and Transfer:

    • Load 20-50 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an anti-total-ERK antibody as a loading control.

Experimental Workflow and Logic

The development and validation of a targeted therapy like this compound follows a logical progression from preclinical discovery to clinical application.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_outcome Therapeutic Application Target_ID Target Identification (FGF19-FGFR4 in HCC) In_Vitro In Vitro Assays (Kinase activity, Cell proliferation, p-ERK Western Blot) Target_ID->In_Vitro In_Vivo In Vivo Models (HCC Xenografts) In_Vitro->In_Vivo Phase1 Phase I Trial (Safety, PK/PD, Dose Escalation) In_Vivo->Phase1 Biomarker Biomarker Validation (FGF19 IHC) Phase1->Biomarker Efficacy Preliminary Efficacy (ORR in FGF19+ patients) Biomarker->Efficacy Go_NoGo Go/No-Go Decision for Further Development Efficacy->Go_NoGo Patient_Selection Biomarker-Driven Patient Selection Go_NoGo->Patient_Selection

Figure 2: Experimental Workflow for this compound Development.

Conclusion

This compound represents a promising, biomarker-driven therapeutic strategy for a subset of patients with hepatocellular carcinoma. Its high selectivity for FGFR4 and the demonstrated clinical activity in FGF19-positive tumors underscore the importance of the FGF19-FGFR4 signaling axis as an oncogenic driver in HCC. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of targeted therapies in this challenging disease. Further research, including larger randomized clinical trials, will be crucial to fully establish the role of this compound in the treatment landscape of HCC.

References

An In-Depth Technical Guide to the Structural Biology of Fisogatinib-FGFR4 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biochemical interactions between Fisogatinib (BLU-554) and its target, Fibroblast Growth Factor Receptor 4 (FGFR4). This document delves into the molecular basis of this compound's potent and selective inhibition, offering detailed insights into the binding kinetics, structural determinants, and the experimental methodologies used to elucidate this interaction.

Introduction: Targeting the FGF19-FGFR4 Signaling Axis in Cancer

The Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling pathway is a critical regulator of bile acid homeostasis and hepatocyte proliferation.[1][2] Aberrant activation of this pathway, often driven by FGF19 overexpression, is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[2][3] this compound (BLU-554) is a potent, selective, and orally bioavailable small-molecule inhibitor designed to target FGFR4.[4][5] It functions as an irreversible inhibitor, forming a covalent bond with a unique cysteine residue within the FGFR4 kinase domain, thereby blocking its catalytic activity and downstream signaling.[6][7] This targeted approach has shown promising clinical activity in patients with FGF19-positive HCC, validating FGFR4 as a therapeutic target.[2][8]

Quantitative Analysis of this compound-FGFR4 Interaction

The interaction between this compound and FGFR4 has been characterized by its high potency and selectivity. The following tables summarize the key quantitative data available for this interaction.

Table 1: Inhibitory Potency of this compound against FGFR Family Kinases

KinaseIC50 (nM)Source
FGFR45[4]
FGFR1624 - 2203[9]
FGFR2624 - 2203[9]
FGFR3624 - 2203[9]

Table 2: Crystallographic Data for this compound-FGFR4 Complex

PDB ID6NVK
Molecule Fibroblast growth factor receptor 4
Ligand N-((3S,4S)-3-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)tetrahydro-2H-pyran-4-yl)acrylamide (this compound)
Method X-RAY DIFFRACTION
Resolution 2.30 Å[10]
R-Value Work 0.214[10]
R-Value Free 0.266[10]
Deposited 2019-02-05
Released 2019-07-10

Structural Basis of this compound-FGFR4 Recognition and Covalent Inhibition

The high selectivity of this compound for FGFR4 is attributed to its unique covalent binding mechanism. This compound targets a non-catalytic cysteine residue, Cys552, located in the hinge region of the FGFR4 kinase domain.[6][7] This cysteine is not conserved in other FGFR family members (FGFR1-3), which have a tyrosine at the equivalent position.[7]

The interaction begins with the non-covalent binding of this compound to the ATP-binding pocket of FGFR4. The acrylamide moiety of this compound is then positioned in close proximity to the thiol group of Cys552, facilitating a Michael addition reaction. This results in the formation of a stable covalent bond between the β-carbon of the acrylamide and the sulfur atom of Cys552, leading to irreversible inhibition of the kinase.[9][11]

Covalent Binding Mechanism: Michael Addition

The covalent modification of Cys552 by this compound proceeds via a Michael addition reaction. This reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate) of the cysteine residue on the electrophilic β-carbon of the α,β-unsaturated carbonyl system of the acrylamide warhead.

Caption: Covalent bond formation via Michael addition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FGFR4 signaling pathway, a typical experimental workflow for determining the crystal structure of the this compound-FGFR4 complex, and the logic of this compound's inhibitory action.

FGFR4 Signaling Pathway

Activation of FGFR4 by its ligand, FGF19, in conjunction with the co-receptor Klotho-β (KLB), triggers a cascade of downstream signaling events. This primarily involves the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB Klotho-β KLB->FGFR4 RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Structural_Workflow cluster_protein Protein Production cluster_complex Complex Formation & Crystallization cluster_structure Structure Determination Expression FGFR4 Kinase Domain Expression (E. coli) Purification Purification (Affinity & Size Exclusion Chromatography) Expression->Purification Incubation Incubation of FGFR4 with this compound Purification->Incubation Crystallization Crystallization Screening Incubation->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection Phasing Phase Determination (Molecular Replacement) DataCollection->Phasing Refinement Model Building & Refinement Phasing->Refinement Inhibition_Logic Aberrant_Signaling Aberrant FGF19-FGFR4 Signaling in HCC Fisogatinib_Admin This compound Administration Aberrant_Signaling->Fisogatinib_Admin Therapeutic Intervention Covalent_Binding Covalent Binding to FGFR4 (Cys552) Fisogatinib_Admin->Covalent_Binding Kinase_Inhibition Irreversible Inhibition of Kinase Activity Covalent_Binding->Kinase_Inhibition Downstream_Blockade Blockade of Downstream Signaling (MAPK, PI3K/AKT) Kinase_Inhibition->Downstream_Blockade Cellular_Effects Inhibition of Tumor Cell Proliferation and Survival Downstream_Blockade->Cellular_Effects

References

Fisogatinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisogatinib (formerly BLU-554) is an orally bioavailable, potent, and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It is under investigation for the treatment of advanced hepatocellular carcinoma (HCC) in patients with aberrant FGF19-FGFR4 signaling.[1][2] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical and clinical findings.

Mechanism of Action

This compound selectively and irreversibly binds to a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4. This covalent modification blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways implicated in cell proliferation and survival.[1] The FGF19-FGFR4 signaling axis, when constitutively activated, is a known oncogenic driver in a subset of HCC.[1][2]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical models and in a first-in-human Phase 1 clinical trial (NCT02508467) in patients with advanced HCC.[1][3]

Preclinical Pharmacokinetics

In preclinical mouse models, this compound demonstrated oral bioavailability and dose-proportional exposure. Following oral administration, it exhibited a rapid absorption and distribution to various tissues.

Clinical Pharmacokinetics

The Phase 1 trial involved a dose-escalation phase with once-daily (QD) oral doses ranging from 140 mg to 900 mg. The maximum tolerated dose (MTD) was established at 600 mg QD.[1]

Table 1: Summary of this compound Pharmacokinetic Parameters (600 mg QD Dose)

ParameterValueReference
Tmax (h) ~4[4]
Cmax (ng/mL) ~2500[4]
AUC (ng*h/mL) Not explicitly stated
Half-life (t1/2) Long, supporting once-daily dosing[4]
Geometric Mean Trough Concentration (Ctrough) (ng/mL) 2040 (in Chinese patients)[3]

Note: The provided data is primarily from a presentation and may not represent the complete dataset from the clinical trial.

Pharmacodynamics

The pharmacodynamic effects of this compound have been assessed through the monitoring of biomarkers associated with FGFR4 pathway inhibition.

Preclinical Pharmacodynamics

In xenograft models of HCC with FGF19 overexpression, this compound led to a dose-dependent inhibition of tumor growth.[1]

Clinical Pharmacodynamics

In the Phase 1 clinical trial, inhibition of the FGFR4 pathway was evidenced by changes in several plasma biomarkers.

Table 2: Summary of Pharmacodynamic Biomarker Changes with this compound Treatment

BiomarkerChange ObservedReference
7α-hydroxy-4-cholesten-3-one (C4) Dose-dependent increase[1]
Total Cholesterol Dose-dependent increase[1]
FGF19 Dose-dependent increase[1]

These changes are consistent with the known role of the FGF19-FGFR4 axis in regulating bile acid synthesis.

Experimental Protocols

Preclinical Xenograft Model
  • Cell Lines: Hep3B and LIX-066 human HCC cell lines with FGF19 overexpression were used.[1]

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Cells were implanted subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reached a specified size, mice were treated with this compound or vehicle control via oral gavage.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

Clinical Trial (NCT02508467) - Dose Escalation Phase
  • Study Design: A 3+3 dose-escalation design was employed.[5]

  • Patient Population: Patients with advanced HCC.[3]

  • Dosing: this compound was administered orally once daily in 28-day cycles.[3]

  • Pharmacokinetic Sampling: Blood samples were collected at pre-specified time points on Day 1 and Day 15 of the first cycle to determine plasma concentrations of this compound.

  • Pharmacodynamic Biomarker Analysis: Fasting blood samples were collected to measure plasma levels of C4, total cholesterol, and FGF19.

  • FGF19 Immunohistochemistry (IHC) Assay: An IHC assay was developed to determine FGF19 protein expression in tumor tissue. A tumor was considered FGF19-positive if ≥1% of tumor cells showed staining.[3]

Visualizations

Signaling Pathway

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho β KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR4 Inhibits

Caption: FGF19-FGFR4 Signaling Pathway and this compound's Point of Intervention.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (NCT02508467) cell_culture HCC Cell Lines (Hep3B, LIX-066) xenograft Xenograft Model (Athymic Nude Mice) cell_culture->xenograft treatment_preclinical This compound Treatment (Oral Gavage) xenograft->treatment_preclinical tumor_measurement Tumor Volume Measurement treatment_preclinical->tumor_measurement patient_recruitment Patient Recruitment (Advanced HCC) dose_escalation Dose Escalation (140-900 mg QD) patient_recruitment->dose_escalation pk_pd_sampling PK & PD Sampling (Blood) dose_escalation->pk_pd_sampling safety_efficacy Safety & Efficacy Evaluation dose_escalation->safety_efficacy biomarker_analysis Biomarker Analysis (C4, Cholesterol, FGF19) pk_pd_sampling->biomarker_analysis

Caption: Overview of Preclinical and Clinical Experimental Workflow for this compound.

References

Fisogatinib: A Technical Guide for Research in FGFR4-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fisogatinib (BLU-554), a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows for researchers investigating FGFR4-driven malignancies, particularly hepatocellular carcinoma (HCC).

Introduction to this compound

This compound is an orally bioavailable, irreversible small-molecule inhibitor designed to selectively target FGFR4, a receptor tyrosine kinase.[1] In certain cancers, aberrant activation of the FGFR4 signaling pathway, often driven by the overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19), acts as a key oncogenic driver.[2][3] this compound specifically binds to and inhibits FGFR4, thereby blocking downstream signaling and suppressing tumor cell proliferation in cancers dependent on this pathway.[1] Its high selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3) minimizes off-target effects, a critical attribute for targeted therapies.[4]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor activity by potently and selectively inhibiting the kinase activity of FGFR4.[5] The primary driver of oncogenic FGFR4 signaling in many solid tumors, especially HCC, is the amplification and overexpression of its ligand, FGF19.[2]

The binding of FGF19 to the FGFR4/β-Klotho co-receptor complex on the cell surface induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation initiates a cascade of downstream signaling events. Key pathways activated by FGFR4 include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway : Activated FGFR4 phosphorylates FGFR Substrate 2 (FRS2), which then recruits Grb2 and SOS, leading to the activation of the MAPK pathway. This cascade promotes cell proliferation and survival.

  • PI3K-AKT Pathway : This pathway is also activated downstream of FGFR4 and plays a crucial role in promoting cell growth, proliferation, and survival, and inhibiting apoptosis.

  • STAT3 Pathway : Signal Transducer and Activator of Transcription 3 (STAT3) can also be activated by FGFR4, contributing to cell proliferation and survival.

This compound irreversibly binds to the ATP-binding pocket of the FGFR4 kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways, ultimately leading to an inhibition of tumor cell proliferation and induction of apoptosis in FGFR4-dependent cancer cells.[6]

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_KLB FGFR4 / β-Klotho Receptor Complex FGF19->FGFR4_KLB Binding & Activation FRS2 FRS2 FGFR4_KLB->FRS2 Phosphorylation PI3K PI3K FGFR4_KLB->PI3K STAT3 STAT3 FGFR4_KLB->STAT3 RAS RAS FRS2->RAS AKT AKT PI3K->AKT Survival Survival STAT3->Survival RAF RAF RAS->RAF AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->FGFR4_KLB Inhibition

FGFR4 signaling and this compound's point of inhibition.

Quantitative Data

This compound's potency, selectivity, and clinical efficacy have been quantified in numerous preclinical and clinical studies. The following tables summarize key data.

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypeIC50 (nM)Reference(s)
FGFR4 Cell-free kinase assay5 [4][5]
FGFR1Cell-free kinase assay624 - 2203[4]
FGFR2Cell-free kinase assay624 - 2203[4]
FGFR3Cell-free kinase assay624 - 2203[4]
Table 2: Efficacy of this compound in FGFR4-Mutant Models
Cell Line (FGFR4 Status)Fold Reduction in Potency (IC50)Reference(s)
Ba/F3 (V550L/M Mutant)300 to 30,000-fold[6]
Ba/F3 (C552R Mutant)300 to 30,000-fold[6]
Table 3: Clinical Efficacy of this compound (NCT02508467)
Patient CohortDosageOverall Response Rate (ORR)Disease Control Rate (DCR)Reference(s)
Advanced HCC (FGF19 IHC-positive)140-900 mg QD17%-[2][3]
Advanced HCC (FGF19 IHC-negative)140-900 mg QD0%-[2][3]
TKI-Naïve Chinese HCC (FGF19 IHC-positive)600 mg QD36.4%72.7%[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate this compound's activity.

In Vitro FGFR4 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays to determine the IC50 of this compound against purified FGFR4.[8][9]

Materials:

  • Recombinant human FGFR4 enzyme

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Poly(E,Y) 4:1 or other suitable kinase substrate

  • ATP solution

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to achieve the final desired concentrations. Include a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of diluted this compound or DMSO control.

    • 2 µL of FGFR4 enzyme diluted in Kinase Buffer.

    • 2 µL of substrate/ATP mixture (prepare fresh).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability/Proliferation Assay

This assay measures the effect of this compound on the proliferation of FGFR4-dependent cancer cell lines (e.g., Hep3B, Huh7, or engineered Ba/F3 cells).[6][10]

Materials:

  • HCC cell line with known FGF19/FGFR4 status (e.g., Hep3B)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

  • 96-well clear or opaque (for luminescence) cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (final DMSO concentration should be <0.1%). Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for a period equivalent to at least two cell doublings (typically 72 hours).

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions. For MTT, this involves an additional solubilization step.

  • Signal Measurement: Incubate as required, then measure the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the signal from treated wells to the vehicle control wells. Plot the normalized viability versus the log of this compound concentration and calculate the IC50 value.

Western Blot for Pathway Modulation

This protocol assesses this compound's ability to inhibit FGFR4 downstream signaling.[11]

Materials:

  • FGFR4-dependent cell line

  • This compound

  • Recombinant FGF19 (optional, for stimulating the pathway)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-FGFR4, anti-total-FGFR4, anti-p-FRS2, anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Starve cells in serum-free media if necessary, then pre-treat with various concentrations of this compound for 2-4 hours.

  • Stimulation (Optional): Stimulate the cells with FGF19 for 15-30 minutes to induce robust pathway activation.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the levels of phosphorylated proteins in this compound-treated samples to the control samples. Normalize to total protein and the loading control.

In Vivo HCC Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.[2][12]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude)

  • FGF19-positive HCC cell line (e.g., Hep3B, LIX-066)

  • Matrigel or similar basement membrane matrix

  • This compound formulation for oral gavage (e.g., in CMC-Na solution)[13]

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of HCC cells (e.g., 5-10 million cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment (this compound) and vehicle control groups. Administer this compound or vehicle daily via oral gavage.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week (Volume = (Length x Width²)/2). Monitor body weight and overall animal health as indicators of toxicity.

  • Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the difference between the treatment and control groups.

Visualizations of Key Research Concepts

Diagrams created with Graphviz provide clear visual representations of complex biological and experimental processes.

Experimental_Workflow General Workflow for Preclinical Evaluation of this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Translational/Clinical Application Kinase_Assay Biochemical Kinase Assay (Determine IC50 vs FGFR4) Cell_Viability Cell-Based Proliferation Assay (Determine IC50 in cancer cells) Kinase_Assay->Cell_Viability Potency Confirmed Western_Blot Pathway Modulation Assay (Confirm p-ERK/p-FRS2 inhibition) Cell_Viability->Western_Blot Cellular Activity Confirmed PK_Study Pharmacokinetic Study (Determine exposure & half-life) Western_Blot->PK_Study Mechanism Confirmed Xenograft HCC Xenograft Efficacy Study (Measure tumor growth inhibition) PK_Study->Xenograft Favorable PK Biomarker Biomarker Development (FGF19 IHC for patient selection) Xenograft->Biomarker Efficacy Demonstrated Clinical_Trial Phase I/II Clinical Trial (Assess safety & efficacy in patients) Biomarker->Clinical_Trial Patient Stratification

Workflow for preclinical evaluation of this compound.
Mechanism of Acquired Resistance

A significant challenge in targeted therapy is the development of acquired resistance. For this compound, on-target mutations in the FGFR4 kinase domain have been identified as a key resistance mechanism.[6][14]

Resistance_Mechanism Logical Flow of this compound Action and Resistance FGF19_FGFR4_Active Active FGF19-FGFR4 Signaling Fisogatinib_WT This compound Binds to Wild-Type FGFR4 FGF19_FGFR4_Active->Fisogatinib_WT Initial Treatment Fisogatinib_Mutant This compound Fails to Bind Mutant FGFR4 (V550/C552) FGF19_FGFR4_Active->Fisogatinib_Mutant Inhibition FGFR4 Pathway Inhibited Fisogatinib_WT->Inhibition Response Tumor Regression Inhibition->Response Mutation Acquired FGFR4 Gatekeeper/Hinge Mutations Response->Mutation Selective Pressure No_Inhibition FGFR4 Pathway Remains Active Fisogatinib_Mutant->No_Inhibition Progression Tumor Progression (Acquired Resistance) No_Inhibition->Progression Mutation->Fisogatinib_Mutant

Mechanism of this compound action and acquired resistance.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays with Fisogatinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fisogatinib (BLU-554) is a potent and highly selective oral inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] The FGF19-FGFR4 signaling pathway is a known driver in a subset of hepatocellular carcinoma (HCC), making this compound a promising therapeutic agent.[4][5][6] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its kinase inhibitory potency, effects on cancer cell proliferation, and its mechanism of action on intracellular signaling pathways. Additionally, protocols to study mechanisms of resistance are discussed.

Data Presentation

Table 1: Kinase Inhibitory Potency of this compound
Target KinaseAssay TypeIC50 (nM)Reference
FGFR4Cell-free5[1][2]
FGFR1Cell-free624-2203[2]
FGFR2Cell-free624-2203[2]
FGFR3Cell-free624-2203[2]
Table 2: Cellular Activity of this compound in FGFR4-dependent Cancer Cells
Cell LineCancer TypeAssayEndpointThis compound IC50Reference
Ba/F3-TEL-FGFR4Pro-BProliferationViabilitySensitive[4]
Hep3BHepatocellular CarcinomaProliferationViabilitySensitive[7]
Ba/F3-TEL-FGFR4 V550MPro-BProliferationViabilityResistant (>300-fold)[4]
Ba/F3-TEL-FGFR4 C552SPro-BProliferationViabilityResistant (>300-fold)[4]

Signaling Pathway and Experimental Workflow Diagrams

FGF19_FGFR4_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGFR4 FGFR4 RAS RAS FGFR4->RAS Activates KLB Klotho-β FGF19 FGF19 FGF19->FGFR4 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes This compound This compound This compound->FGFR4 Inhibits

Caption: FGF19-FGFR4 Signaling Pathway and this compound Inhibition.

Cell_Proliferation_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis Seed Seed Hep3B cells in 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with serial dilutions of this compound Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate Add_Reagent Add CellTiter-Glo® reagent Incubate->Add_Reagent Measure Measure luminescence Add_Reagent->Measure Plot Plot dose-response curve Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for Cell Proliferation (IC50) Assay.

Fisogatinib_Resistance_Mechanism cluster_wt Wild-Type FGFR4 cluster_mutant Mutant FGFR4 FGFR4_WT FGFR4 (WT) Binding_WT Effective Binding & Inhibition FGFR4_WT->Binding_WT Fisogatinib_WT This compound Fisogatinib_WT->FGFR4_WT Binds to ATP pocket FGFR4_Mut FGFR4 (V550M/C552S) Binding_Mut Steric Hindrance & Reduced Binding FGFR4_Mut->Binding_Mut Mutation hinders binding Fisogatinib_Mut This compound Fisogatinib_Mut->FGFR4_Mut Attempts to bind

References

Application Notes and Protocols: Fisogatinib Dosage for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the appropriate dosage of fisogatinib (BLU-554) in preclinical in vivo mouse models of hepatocellular carcinoma (HCC). This compound is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of HCC characterized by the overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19).

Introduction

This compound is an orally bioavailable small molecule inhibitor that specifically targets FGFR4.[1] The FGF19-FGFR4 signaling pathway, when aberrantly activated, plays a crucial role in the proliferation and survival of HCC cells.[2] Preclinical studies in mouse xenograft models have demonstrated that this compound can induce potent, dose-dependent tumor regression in FGF19-positive HCC models.[2][3] These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

Data Presentation

Table 1: Summary of this compound Dosage and Efficacy in Mouse Xenograft Models
Mouse ModelDosage (mg/kg)Dosing ScheduleAdministration RouteEfficacy (Tumor Growth Inhibition)Citation(s)
Hep3B (HCC)30, 100, 200Once Daily (qd)Oral Gavage (p.o.)Dose-dependent tumor regression observed.[3]
Hep3B (HCC)30, 100, 200Twice Daily (bid)Oral Gavage (p.o.)Dose-dependent tumor regression observed; 100 mg/kg bid showed equivalent tumor growth inhibition to 200 mg/kg qd.[3]
LIX-066 (HCC PDX)Not specifiedNot specifiedOral Gavage (p.o.)Tumor stasis and significant reduction in tumor growth observed.[4]
Hep3B (HCC)100Twice Daily (bid)Oral Gavage (p.o.)Effective in wild-type FGFR4 Hep3B tumors.[5]
FVB/NRj (Wild-type)10Single DoseOral Gavage (p.o.)Used for tissue distribution studies.[6]

Note: In preclinical studies, this compound has been generally well-tolerated in mouse models.[6] Clinical studies in humans have reported manageable grade 1/2 gastrointestinal adverse events, primarily diarrhea, nausea, and vomiting.[7] Researchers should, however, diligently monitor for any signs of toxicity in their animal models.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound suspension for oral administration to mice.

Materials:

  • This compound (BLU-554) powder

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)

  • Sterile water

  • Mortar and pestle or other homogenization equipment

  • Sterile tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required amount of this compound: Based on the desired dosage (e.g., 100 mg/kg) and the average weight of the mice in the study group, calculate the total amount of this compound needed.

  • Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder.

  • Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile water. Other vehicles such as a solution of DMSO, PEG300/PEG400, Tween-80, and saline can also be considered, but the proportion of DMSO should be kept low.

  • Create a homogeneous suspension:

    • Place the weighed this compound powder in a mortar.

    • Gradually add a small volume of the prepared vehicle to the powder and triturate with the pestle to form a smooth paste.

    • Continue to add the vehicle in small increments while mixing until the desired final concentration is reached.

    • Transfer the suspension to a sterile tube.

  • Ensure homogeneity: Vortex the suspension thoroughly before each administration to ensure a uniform distribution of the drug.

  • Storage: Store the prepared suspension according to the manufacturer's recommendations, typically at -20°C for short-term storage. For long-term storage, it is advisable to store at -80°C.

Protocol 2: In Vivo Efficacy Study in a Hep3B Xenograft Mouse Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous Hep3B hepatocellular carcinoma xenograft model.

Materials and Equipment:

  • Hep3B cells

  • Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 10-12 weeks old

  • Matrigel

  • Sterile syringes and needles

  • Calipers

  • Animal balance

  • This compound suspension (prepared as in Protocol 1)

  • Oral gavage needles

  • IACUC-approved animal handling and euthanasia protocols

Procedure:

  • Cell Culture and Preparation:

    • Culture Hep3B cells in appropriate media until they reach exponential growth phase.

    • Harvest the cells and resuspend them in a 50:50 mixture of sterile, serum-free media and Matrigel to a final concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Group Formation and Treatment Initiation:

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Record the initial body weight of each mouse.

  • Drug Administration:

    • Administer this compound or the vehicle control to the respective groups via oral gavage.

    • The dosing volume should be calculated based on the individual mouse's body weight (e.g., 10 mL/kg).

    • Follow the predetermined dosing schedule (e.g., once or twice daily).

  • Monitoring and Data Collection:

    • Continue to measure tumor volumes and body weights regularly (e.g., twice or three times a week).

    • Observe the mice for any clinical signs of toxicity.

  • Endpoint and Tissue Collection:

    • Euthanize the mice when tumors reach the maximum size allowed by the institutional animal care and use committee (IACUC) protocol, or at the end of the study period.

    • At necropsy, excise the tumors and record their final weight.

    • Collect tissues of interest for further analysis (e.g., pharmacodynamics, histology).

Mandatory Visualizations

FGF19-FGFR4 Signaling Pathway

FGF19_FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 PI3K PI3K FGFR4->PI3K STAT STAT FGFR4->STAT KLB Klotho-β KLB->FGFR4 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation This compound This compound This compound->FGFR4

Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow start Start cell_culture Hep3B Cell Culture start->cell_culture cell_prep Cell Preparation (1x10^7 cells/mL in Matrigel) cell_culture->cell_prep injection Subcutaneous Injection (1 million cells/mouse) cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo efficacy study of this compound.

References

Application Notes and Protocols for Fisogatinib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisogatinib, also known as BLU-554, is a potent, selective, and orally bioavailable inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] It functions as an irreversible covalent inhibitor, binding to a unique cysteine residue (Cys552) within the FGFR4 kinase domain.[4] This high degree of selectivity makes this compound a valuable tool for investigating FGFR4-driven signaling pathways, particularly in hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often aberrantly activated.[5][6][7] These application notes provide detailed protocols for the proper dissolution and use of this compound in cell culture experiments to ensure reliable and reproducible results.

Chemical Properties and Solubility

Proper dissolution is critical for the accurate application of this compound in in vitro studies. This compound is a solid, white to light yellow powder.[1] Its solubility in common laboratory solvents is a key consideration for stock solution preparation. The compound is readily soluble in Dimethyl Sulfoxide (DMSO) but has limited solubility in ethanol and is insoluble in water.[2][3] For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as the hygroscopic nature of DMSO can lead to the absorption of moisture, which significantly reduces the solubility of this compound.[1][2]

Quantitative Data Summary
PropertyValueSource
Molecular Weight 503.38 g/mol [1][8]
Chemical Formula C₂₄H₂₄Cl₂N₄O₄[1][8]
CAS Number 1707289-21-1[1]
Solubility in DMSO up to 100 mg/mL (~198.66 mM)[1][2]
Solubility in Ethanol 2 mg/mL (~3.97 mM)[2][9]
Solubility in Water Insoluble[2][3]
Appearance White to light yellow solid[1]

Signaling Pathway Inhibition

This compound exerts its biological effect by inhibiting the FGFR4 signaling pathway. In certain cancers, such as HCC, overexpression of the ligand FGF19 leads to the activation of its receptor, FGFR4.[5][6] This activation triggers downstream signaling cascades, including the AKT pathway, which promotes tumor cell proliferation and survival.[10][11] this compound selectively binds to and blocks FGFR4, thereby inhibiting this oncogenic signaling.[5]

Fisogatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 PLCg PLCγ FGFR4->PLCg Phosphorylates AKT AKT FGFR4->AKT FGF19 FGF19 Ligand FGF19->FGFR4 Binds & Activates Downstream Downstream Effectors PLCg->Downstream AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->FGFR4 Inhibits

Figure 1. Mechanism of this compound action on the FGF19/FGFR4 signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments.

Materials:

  • This compound powder (MW: 503.38 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 503.38 g/mol * (1000 mg / 1 g) = 5.03 mg

  • Weighing: Carefully weigh out approximately 5.03 mg of this compound powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.[1]

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming in a water bath or brief sonication can be used to aid the process.[1][2] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][2] This practice is crucial to prevent degradation from repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell Culture

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution into cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. For example, a final concentration of 1 µM is often used in cell-based assays.[2][3]

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentration.

    • Example for 1 µM final concentration: Dilute the 10 mM stock solution 1:1000 in culture medium. For instance, add 1 µL of the 10 mM stock solution to 999 µL of culture medium.

  • Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the drug. This accounts for any potential effects of the solvent on the cells.

  • Application to Cells: Mix the working solution gently by pipetting and add the appropriate volume to your cell culture plates. Ensure even distribution across the wells.

  • Incubation: Incubate the cells for the desired period as determined by your experimental design. A typical incubation time can range from a few hours to several days.[2][3]

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell Treatment p1 Weigh this compound Powder p2 Dissolve in Anhydrous DMSO p1->p2 p3 Vortex / Sonicate to Mix p2->p3 p4 Create 10 mM Stock Solution p3->p4 p5 Aliquot & Store at -80°C p4->p5 e1 Thaw Stock Aliquot p5->e1 e2 Prepare Working Solution (e.g., 1 µM in Medium) e1->e2 e3 Prepare Vehicle Control (DMSO in Medium) e4 Treat Cells e2->e4 e3->e4 e5 Incubate for a Defined Period e4->e5 e6 Perform Downstream Assay e5->e6

Figure 2. Workflow for preparing and using this compound in cell culture.

Storage and Stability

The stability of this compound is critical for obtaining consistent experimental outcomes.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In DMSO -80°C2 years
-20°C1 year

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

To maintain compound integrity, avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1] Studies on other compounds stored in DMSO suggest that the presence of water is a more significant factor in compound degradation than oxygen or repeated freeze-thaw cycles, reinforcing the need for anhydrous solvent.[12][13]

Conclusion

This compound is a valuable research tool for studying FGFR4-dependent signaling. By following these detailed protocols for dissolution, storage, and application in cell culture, researchers can ensure the integrity of the compound and achieve accurate and reproducible experimental results. Always include appropriate vehicle controls to account for any solvent-induced effects.

References

Application Notes and Protocols for Western Blot Analysis of p-FGFR4 Following Fisogatinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Fibroblast Growth Factor Receptor 4 (p-FGFR4) in response to treatment with Fisogatinib (BLU-554), a selective FGFR4 inhibitor.[1][2] These application notes are intended to guide researchers in academic and industrial settings through the experimental workflow, from cell culture and treatment to data acquisition and analysis.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling pathways such as the Ras-Raf-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[3][4] Aberrant activation of the FGF19-FGFR4 axis has been identified as a driver in hepatocellular carcinoma (HCC).[3][5] this compound is a potent and highly selective inhibitor of FGFR4.[1][2] Western blotting is a key immunoassay to verify the on-target effect of this compound by measuring the reduction in FGFR4 autophosphorylation at key tyrosine residues, such as Tyr642.[4][6][7][8][9]

Signaling Pathway of FGFR4 Activation and Inhibition by this compound

FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer Binds and induces dimerization p_FGFR4 p-FGFR4 (Tyr642) FGFR4_dimer->p_FGFR4 Autophosphorylation Downstream_Signaling Downstream Signaling (PI3K/AKT, MAPK) p_FGFR4->Downstream_Signaling Activation Cell_Proliferation Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation This compound This compound This compound->p_FGFR4 Inhibits

Caption: FGFR4 signaling pathway and point of inhibition by this compound.

Quantitative Data Summary

The following table represents typical results from a Western blot experiment designed to quantify the effect of this compound on FGFR4 phosphorylation in a responsive cell line, such as Hep3B. Values are presented as the ratio of phosphorylated FGFR4 (p-FGFR4) to total FGFR4, normalized to the vehicle control.

Treatment GroupThis compound Concentration (µM)p-FGFR4 / Total FGFR4 Ratio (Normalized)Percent Inhibition (%)
Vehicle Control0 (DMSO)1.000
This compound0.10.6535
This compound0.50.2575
This compound1.00.0892

Experimental Protocols

This section provides detailed methodologies for the key experiments.

Experimental Workflow Diagram

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., Hep3B cells) B 2. Cell Lysis (RIPA buffer with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-p-FGFR4) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I H->I J 10. Membrane Stripping I->J L 12. Data Analysis (Densitometry) I->L K 11. Re-probing (anti-Total FGFR4) J->K K->H

Caption: Western blot workflow for p-FGFR4 detection after this compound treatment.

Cell Culture and this compound Treatment

Materials:

  • Hep3B (human hepatocellular carcinoma) cell line or other suitable cell line with endogenous FGFR4 expression.

  • Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

  • This compound (BLU-554).

  • Dimethyl sulfoxide (DMSO).

  • 6-well cell culture plates.

Protocol:

  • Seed Hep3B cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • On the day of the experiment, dilute the this compound stock solution in a complete growth medium to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM). Prepare a vehicle control with an equivalent concentration of DMSO.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for a specified duration, for example, 4 hours at 37°C in a CO2 incubator.[2]

Cell Lysis and Protein Extraction

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • RIPA Lysis Buffer.

  • Protease and Phosphatase Inhibitor Cocktail (e.g., commercially available 100X cocktails).[10][11][12][13][14]

  • Cell scraper.

  • Microcentrifuge tubes.

Protocol:

  • Immediately before use, supplement the RIPA buffer with a protease and phosphatase inhibitor cocktail to a 1X final concentration. Keep the buffer on ice.

  • After treatment, place the 6-well plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 150-200 µL for a 6-well plate).

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein extract) to new, pre-chilled tubes.

Protein Quantification

Protocol:

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.

  • Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples (typically 20-40 µg per lane).

  • Prepare the samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

SDS-PAGE and Western Blotting

Materials:

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris gels).

  • PVDF membrane.

  • Transfer buffer.

  • TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST.

  • Primary antibodies:

    • Anti-p-FGFR4 (Tyr642) (e.g., Rabbit Polyclonal, recommended dilution 1:500-1:2000).[4][6][7][8][9]

    • Anti-Total FGFR4.

    • Anti-β-Actin or other loading control.

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

  • Chemiluminescent substrate.

Protocol:

  • Load the prepared protein samples into the wells of the SDS-PAGE gel and run the gel according to the manufacturer's recommendations.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-p-FGFR4 (Tyr642) antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and capture the signal using a digital imager or X-ray film.

Membrane Stripping and Re-probing

Materials:

  • Mild stripping buffer (e.g., 25 mM Glycine-HCl, 1% SDS, pH 2.0).[15]

Protocol:

  • After imaging for p-FGFR4, wash the membrane in TBST.

  • Incubate the membrane in a mild stripping buffer for 30 minutes at room temperature with agitation.[15]

  • Wash the membrane thoroughly in TBST (3 x 10 minutes).

  • Block the membrane again for 1 hour in 5% BSA/TBST.

  • The membrane is now ready for re-probing with the anti-Total FGFR4 antibody, followed by the loading control, by repeating steps 4-8 of the Western Blotting protocol.

Data Analysis
  • Use densitometry software (e.g., ImageJ) to quantify the band intensities for p-FGFR4, Total FGFR4, and the loading control for each sample.

  • Normalize the p-FGFR4 signal to the Total FGFR4 signal for each lane to account for any variations in FGFR4 expression.

  • Further normalize these ratios to the loading control if necessary.

  • Express the results as a fold change relative to the vehicle-treated control.

References

Application Notes and Protocols: Fisogatinib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisogatinib (BLU-554) is a potent and highly selective oral inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] In normal physiology, the FGF19-FGFR4 signaling axis plays a role in bile acid homeostasis. However, in certain cancers, particularly hepatocellular carcinoma (HCC), aberrant activation of this pathway through FGF19 overexpression is a key oncogenic driver.[3][4] this compound has been developed to target this dependency, and patient-derived xenograft (PDX) models are crucial preclinical tools to evaluate its efficacy and explore patient stratification strategies.[1][3]

These application notes provide a summary of this compound's use in PDX models, including quantitative efficacy data and detailed experimental protocols.

Data Presentation

The efficacy of this compound in patient-derived xenograft models is closely correlated with the expression of FGF19 in the tumor tissue. Preclinical studies have demonstrated significant anti-tumor activity in FGF19-positive HCC PDX models.

PDX ModelFGF19 StatusThis compound DoseTreatment DurationTumor Growth InhibitionReference
HCC Xenograft with FGF19 AmplificationPositive100 mg/kg (BID)21 days100% (Complete Regression)Blueprint Medicines
HCC Xenograft with FGF19 AmplificationPositive200 mg/kg (QD)21 days100% (Complete Regression)Blueprint Medicines
Hep3B (HCC)PositiveDose-dependentNot SpecifiedSignificant tumor regression[1][5]
LIX-066 (HCC)PositiveDose-dependentNot SpecifiedSignificant tumor regression[1][5]
FGF19-Negative Tumor LinesNegativeNot SpecifiedNot SpecifiedResistant to treatment[1]

Signaling Pathway

This compound exerts its anti-tumor effect by selectively inhibiting the FGF19-FGFR4 signaling pathway. The following diagram illustrates this mechanism of action.

FGF19_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds to P1 Downstream Signaling (e.g., FRS2, RAS-MAPK, PI3K-AKT) FGFR4->P1 Activates P2 Cell Proliferation, Survival, and Tumor Growth P1->P2 Promotes This compound This compound This compound->FGFR4 Inhibits

Caption: The FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general steps for establishing HCC PDX models.

Materials:

  • Fresh tumor tissue from consenting patients

  • Immunodeficient mice (e.g., NOD-scid, NSG)

  • Sterile surgical instruments

  • Collection medium (e.g., DMEM with antibiotics)

  • Matrigel (optional)

  • Anesthetics

Procedure:

  • Tissue Collection: Aseptically collect fresh tumor tissue from surgical resection or biopsy and place it in a sterile collection medium on ice.

  • Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with a collection medium to remove any blood clots or necrotic tissue. Mince the tumor into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the skin of the flank.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragments with Matrigel.

    • Implant 2-3 tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring: Monitor the mice for tumor growth by caliper measurements at least twice a week.

  • Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse, and harvest the tumor for cryopreservation or serial passaging into new cohorts of mice.

This compound Efficacy Study in PDX Models

This protocol describes a typical in vivo efficacy study of this compound in established PDX models.

Materials:

  • Established PDX models with known FGF19 expression status

  • This compound (formulated for oral administration)

  • Vehicle control

  • Oral gavage needles

  • Calipers for tumor measurement

Procedure:

  • Cohort Selection: Once tumors in the PDX-bearing mice reach a mean volume of 150-250 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 100 mg/kg twice daily).

    • Administer the vehicle to the control group using the same schedule and route.

  • Monitoring:

    • Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the mice daily.

  • Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

FGF19 Immunohistochemistry (IHC) Protocol for PDX Tumor Tissue

This protocol outlines the steps for determining FGF19 expression in PDX tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections

  • Primary antibody against FGF19

  • Secondary antibody and detection system (e.g., HRP-polymer-based)

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Wash buffers (e.g., PBS or TBS)

  • Chromogen (e.g., DAB)

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).

  • Peroxidase Block: Block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-FGF19 antibody at the optimal dilution and temperature.

  • Secondary Antibody and Detection: Apply the secondary antibody and detection reagent according to the manufacturer's instructions.

  • Chromogen Application: Apply the chromogen (e.g., DAB) to visualize the antibody staining.

  • Counterstaining: Lightly counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

  • Analysis: A pathologist should score the staining intensity and the percentage of positive tumor cells.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for a this compound PDX study and the logical relationships between the key components.

Experimental_Workflow A Establish PDX Models from Patient Tumors B Characterize FGF19 Expression (IHC) A->B C Expand Cohorts of FGF19-Positive PDX Models B->C D Randomize Mice into Treatment and Control Groups C->D E Administer this compound or Vehicle D->E F Monitor Tumor Growth and Animal Health E->F G Endpoint and Tissue Collection F->G H Data Analysis (e.g., TGI) G->H

Caption: A typical experimental workflow for evaluating this compound in PDX models.

Logical_Relationships cluster_input Inputs cluster_process Process cluster_output Outputs PDX FGF19+ PDX Model Study In Vivo Efficacy Study PDX->Study This compound This compound This compound->Study TGI Tumor Growth Inhibition Study->TGI Toxicity Toxicity Profile Study->Toxicity

Caption: Logical relationships between the components of a this compound PDX study.

References

Application Notes and Protocols for Immunohistochemical (IHC) Staining of FGF19 in Fisogatinib Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of Fibroblast Growth Factor 19 (FGF19) in human hepatocellular carcinoma (HCC) tissues, specifically in the context of clinical studies involving the FGFR4 inhibitor, Fisogatinib (BLU-554). The information is compiled from the pivotal first-in-human Phase I study of this compound, which established FGF19 IHC as a critical biomarker for patient selection.

Introduction

This compound is a potent and highly selective oral inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] The therapeutic rationale for this compound in hepatocellular carcinoma (HCC) is predicated on the aberrant activation of the FGF19-FGFR4 signaling pathway, which is a known driver of hepatocarcinogenesis.[2][3] Overexpression of FGF19, the ligand for FGFR4, leads to constitutive signaling and tumor cell proliferation. Consequently, FGF19 expression, as detected by immunohistochemistry (IHC), has been validated as a predictive biomarker to identify patients most likely to respond to this compound therapy.[2][1]

Clinical data has demonstrated that this compound elicits clinical responses in patients with advanced HCC whose tumors overexpress FGF19.[2][3] The overall response rate in FGF19-positive patients was 17%, whereas no responses were observed in FGF19-negative patients.[2][1][3] This underscores the importance of a robust and reproducible IHC assay for the accurate identification of the target patient population.

FGF19-FGFR4 Signaling Pathway

The binding of FGF19 to its receptor FGFR4 and co-receptor Klotho-β (KLB) on the surface of hepatocytes activates downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. This compound selectively inhibits FGFR4, thereby blocking this oncogenic signaling cascade in FGF19-driven HCC.

FGF19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β (KLB) KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 Activates GRB2 GRB2 FRS2->GRB2 RAS_RAF_MAPK RAS-RAF-MAPK Pathway GRB2->RAS_RAF_MAPK PI3K_AKT PI3K-AKT Pathway GRB2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation This compound This compound This compound->FGFR4 Inhibits

FGF19-FGFR4 signaling pathway and this compound's mechanism of action.

Quantitative Data from this compound Clinical Trials

The following tables summarize the key quantitative outcomes from the Phase I study of this compound, stratified by FGF19 IHC status.

Table 1: Patient Demographics and FGF19 IHC Status

CharacteristicAll Patients (N=115)FGF19 IHC-PositiveFGF19 IHC-Negative
Number of Patients (%) 100%63%37%
Median Prior Therapies 1 (range, 0-5)--
Prior Sorafenib (%) 85%--

Data adapted from the first-in-human Phase I study of this compound.[2]

Table 2: Clinical Response to this compound by FGF19 IHC Status

Response MetricFGF19 IHC-Positive PatientsFGF19 IHC-Negative Patients
Overall Response Rate (ORR) 17%0%
Median Duration of Response (DoR) 5.3 months (95% CI, 3.7-not reached)Not Applicable

Data represents outcomes across all dose levels in the Phase I study.[2][1][3]

Experimental Protocols

FGF19 Immunohistochemistry (IHC) Assay Workflow

The following diagram outlines the key steps in the automated IHC protocol for FGF19 detection.

IHC_Workflow start Start: FFPE HCC Tissue Section deparaffinization Deparaffinization (On-board BenchMark ULTRA) start->deparaffinization antigen_retrieval Antigen Retrieval (16 minutes) deparaffinization->antigen_retrieval primary_antibody Primary Antibody Incubation: FGF19 (SP268) (16 minutes at 36°C) antigen_retrieval->primary_antibody amplification Signal Amplification: OptiView Amplification Kit (8 min Amplifier, 8 min Multimer) primary_antibody->amplification detection Detection: OptiView DAB IHC Detection Kit amplification->detection counterstain Counterstain: Hematoxylin II (8 minutes) detection->counterstain post_counterstain Post-Counterstain (8 minutes) counterstain->post_counterstain coverslip Dehydration & Coverslipping post_counterstain->coverslip analysis Pathological Analysis & Scoring coverslip->analysis

Automated FGF19 IHC Staining Workflow on the BenchMark ULTRA.
Detailed Staining Protocol for FGF19 (Clone SP268)

This protocol is specifically for the automated staining of FGF19 in formalin-fixed, paraffin-embedded (FFPE) human HCC tissue on the BenchMark ULTRA platform.

Materials:

  • Primary Antibody: FGF19 (SP268) Rabbit Monoclonal Primary Antibody (Roche Tissue Diagnostics)

  • Instrumentation: BenchMark ULTRA instrument (Roche Tissue Diagnostics)

  • Detection System: OptiView DAB IHC Detection Kit (Roche Tissue Diagnostics)

  • Amplification System: OptiView Amplification Kit (Roche Tissue Diagnostics)

  • Antigen Retrieval Solution: Cell Conditioning 1 (CC1)

  • Counterstain: Hematoxylin II

  • Bluing Reagent: Bluing Reagent

  • Ancillary Reagents: As required by the BenchMark ULTRA instrument (e.g., reaction buffer, liquid coverslip).

Procedure:

  • Specimen Preparation:

    • Cut FFPE HCC tissue blocks into 4-5 µm sections and mount on positively charged glass slides.

    • Air-dry the slides.

  • Automated Staining on BenchMark ULTRA:

    • Load slides onto the BenchMark ULTRA instrument.

    • The instrument will perform the following steps automatically based on the optimized protocol:

      • Baking/Deparaffinization: On-board baking followed by deparaffinization.

      • Cell Conditioning (Antigen Retrieval): Perform antigen retrieval using Cell Conditioning 1 (CC1) for 16 minutes.

      • Primary Antibody Incubation: Incubate with FGF19 (SP268) Rabbit Monoclonal Primary Antibody for 16 minutes at 36°C.

      • Amplification:

        • Incubate with OptiView Amplifier for 8 minutes.

        • Incubate with OptiView HRP Multimer for 8 minutes.

      • Detection: Apply the OptiView DAB IHC Detection Kit components according to the pre-programmed instrument protocol to generate a brown precipitate at the site of the antigen.

      • Counterstaining: Counterstain with Hematoxylin II for 8 minutes.

      • Post-Counterstaining: Apply Bluing Reagent for 8 minutes.

  • Post-Staining Processing:

    • Remove slides from the instrument.

    • Dehydrate the slides through graded alcohols and clear in xylene.

    • Coverslip using a permanent mounting medium.

Interpretation and Scoring of FGF19 IHC Staining
  • Positive Staining: A positive FGF19 signal is observed as brown (DAB) staining in the cytoplasm of tumor cells.

  • Negative Staining: Absence of brown staining in tumor cells. Adjacent normal liver tissue should be negative for FGF19 expression.[2]

  • Positivity Cutoff: A tumor is considered FGF19-positive if ≥ 1% of tumor cells exhibit positive cytoplasmic staining.[2] The intensity of staining is not currently correlated with the level of clinical response.

Conclusion

The FGF19 IHC assay is a critical component in the clinical development and application of this compound for the treatment of advanced hepatocellular carcinoma. The use of a validated, automated IHC protocol, as detailed in these application notes, is essential for the accurate and reproducible identification of patients with FGF19-overexpressing tumors who are most likely to derive clinical benefit from this targeted therapy. Adherence to this standardized methodology is crucial for both clinical trial enrollment and the eventual implementation of this biomarker-driven therapeutic strategy in clinical practice.

References

Application Notes and Protocols for Fisogatinib Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Fisogatinib (formerly BLU-554) in preclinical animal models, with a focus on hepatocellular carcinoma (HCC). The protocols and data presented are compiled from published research to guide the design and execution of in vivo studies.

Mechanism of Action

This compound is a potent and highly selective oral inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). In many HCC cases, an amplification of the Fibroblast Growth Factor 19 (FGF19) gene leads to the overexpression of its protein product. FGF19 is the primary ligand for FGFR4. The binding of FGF19 to FGFR4 activates downstream signaling pathways, such as the RAS-RAF-MEK-ERK and AKT pathways, which promote tumor cell proliferation and survival.[1][2][3] this compound selectively binds to and inhibits the kinase activity of FGFR4, thereby blocking this oncogenic signaling cascade.[3]

Signaling Pathway Diagram

FGF19_FGFR4_Pathway cluster_cell Hepatocellular Carcinoma Cell cluster_downstream Downstream Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF Activates AKT AKT Pathway FGFR4->AKT Activates KLB Klotho β (KLB) (co-receptor) Proliferation Tumor Cell Proliferation and Survival RAS_RAF->Proliferation AKT->Proliferation This compound This compound This compound->FGFR4 Inhibits

Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)Reference
FGFR45[4]
FGFR1>624[4]
FGFR2>2203[4]
FGFR3>2203[4]
Table 2: In Vivo Efficacy and Dosing in Mouse Models
Animal ModelTumor TypeTreatmentKey FindingsReference
Xenograft (Hep3B, LIX-066 cells)FGF19-positive HCC10 mg/kg, p.o.Potent, dose-dependent tumor regression.[5][6]
Xenograft (FGF19-negative cell lines)FGF19-negative HCCNot specifiedResistant to this compound treatment.[5]
Xenograft (Hep3B cells with FGFR4 V550M mutation)This compound-resistant HCC100 mg/kg, twice daily, p.o.Tumors were resistant to this compound.
Table 3: Pharmacokinetic Parameters in Mice
Animal ModelDose and RouteTissue Distribution Profile (4 hours post-dose)Reference
Wild-type male FVB/NRj mice10 mg/kg, p.o.Liver > Kidney > Small Intestine > Spleen > Brain

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound in animal models.

Protocol 1: Preparation of this compound for Oral Gavage

Objective: To prepare a formulation of this compound suitable for oral administration in mice.

Materials:

  • This compound (BLU-554) powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil or 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. This compound is soluble in DMSO at concentrations up to 100 mg/mL.[4]

    • Ensure complete dissolution by vortexing. Gentle warming or brief sonication may be used if necessary.

  • Working Solution Preparation (Option A: Corn Oil based):

    • For a final formulation of 10% DMSO in corn oil, add the appropriate volume of the DMSO stock solution to the corn oil.

    • Vortex thoroughly to ensure a uniform suspension.

  • Working Solution Preparation (Option B: CMC-Na based):

    • Prepare a 0.5% CMC-Na solution by slowly adding CMC-Na powder to sterile water while stirring, then allow it to fully hydrate (this may take several hours or can be done overnight at 4°C).

    • Add the DMSO stock solution to the 0.5% CMC-Na solution to achieve the desired final concentration of this compound. The final DMSO concentration should be kept low (e.g., <5-10%) to minimize toxicity.

    • Vortex thoroughly to create a homogenous suspension.

  • Dosing:

    • Prepare the formulation fresh daily.

    • Vortex the suspension immediately before each administration to ensure uniformity.

Protocol 2: Hepatocellular Carcinoma (HCC) Xenograft Mouse Model and this compound Administration

Objective: To establish a subcutaneous HCC xenograft model and evaluate the anti-tumor efficacy of this compound.

Materials:

  • Hep3B or LIX-066 human HCC cell lines (FGF19-positive)

  • Immunodeficient mice (e.g., Athymic Nude or NOD/SCID, 6-8 weeks old)

  • Cell culture medium (e.g., EMEM with 10% FBS)

  • Matrigel®

  • This compound formulation (from Protocol 1)

  • Vehicle control (corresponding to the this compound formulation)

  • Sterile syringes and needles

  • Oral gavage needles (20-22 gauge)

  • Calipers

  • Animal scale

Experimental Workflow Diagram:

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A 1. Culture Hep3B/ LIX-066 cells B 2. Prepare cell suspension (1x10^7 cells/mL in medium/Matrigel) A->B C 3. Subcutaneously inject cells into the flank of mice B->C D 4. Monitor tumor growth C->D E 5. Randomize mice into treatment groups (e.g., Tumor volume ~100-150 mm³) D->E F 6. Administer this compound (p.o.) or Vehicle daily E->F G 7. Monitor tumor volume and body weight (2-3 times/week) F->G H 8. Euthanize mice at study endpoint G->H I 9. Excise, weigh, and photograph tumors H->I J 10. Collect tissues for downstream analysis (e.g., PK, PD) I->J

Caption: Experimental workflow for a this compound efficacy study in an HCC xenograft model.

Procedure:

  • Tumor Cell Implantation:

    • Culture Hep3B or LIX-066 cells under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor the mice for tumor formation.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Administration:

    • Administer this compound (e.g., 10 mg/kg) or the vehicle control daily via oral gavage.

    • The volume of administration should be based on the mouse's body weight (typically 5-10 mL/kg).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight 2-3 times weekly throughout the study.

    • At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and collect tissues for further analysis if required.

Protocol 3: Pharmacokinetic Study of Orally Administered this compound

Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.

Materials:

  • Wild-type mice (e.g., FVB/NRj)

  • This compound formulation (from Protocol 1)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Procedure:

  • Animal Dosing:

    • Fast the mice overnight before dosing, with water available ad libitum.

    • Administer a single oral dose of this compound (e.g., 10 mg/kg).

  • Blood Sample Collection:

    • Collect blood samples (approximately 30-50 µL) at predetermined time points post-dose. A typical schedule might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Blood can be collected via submandibular or saphenous vein bleeding for serial sampling from the same animal.

    • For terminal time points, blood can be collected via cardiac puncture under anesthesia.

  • Plasma Preparation:

    • Collect blood into heparinized tubes.

    • Centrifuge the blood at 4°C to separate the plasma.

    • Transfer the plasma to clean, labeled microcentrifuge tubes.

  • Sample Storage and Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

Logical Relationship Diagram for Study Design:

Study_Design_Logic cluster_hypothesis Central Hypothesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation cluster_outcome Expected Outcomes Hypothesis This compound inhibits FGFR4 signaling, leading to anti-tumor activity in FGF19-driven HCC models. Potency Determine IC50 against FGFR family kinases Hypothesis->Potency CellSignaling Assess inhibition of downstream signaling in FGF19-positive cell lines Hypothesis->CellSignaling Efficacy Efficacy Studies in HCC Xenograft Models Potency->Efficacy CellSignaling->Efficacy Outcome Validation of this compound as a therapeutic agent for FGF19-positive HCC. Efficacy->Outcome PK Pharmacokinetic Studies in Mice PK->Efficacy informs dosing PK->Outcome supports clinical translation

Caption: Logical flow of this compound preclinical validation.

References

Application Notes and Protocols: Determination of Fisogatinib IC50 using a Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisogatinib (BLU-554) is a potent and highly selective orally active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The aberrant activation of the FGF19-FGFR4 signaling pathway is a known oncogenic driver in certain cancers, particularly hepatocellular carcinoma (HCC).[3][4] this compound specifically binds to and inhibits FGFR4, thereby preventing its activation by its ligand, FGF19.[5][6] This inhibition blocks downstream signaling pathways, including the Ras-Raf-ERK1/2 MAPK and PI3K-Akt pathways, leading to a reduction in tumor cell proliferation.[4] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor like this compound. This document provides detailed protocols for determining the IC50 of this compound against FGFR4 using both a biochemical (cell-free) kinase assay and a cell-based viability assay.

FGFR4 Signaling Pathway

The binding of the FGF19 ligand to FGFR4 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers the recruitment of adaptor proteins such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[7] Phosphorylated FRS2 serves as a docking site for Growth factor receptor-bound protein 2 (GRB2), leading to the activation of downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][8]

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Recruits & Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR4 Inhibits

Figure 1: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two primary methods are detailed below for determining the IC50 of this compound: a biochemical assay to measure direct inhibition of the FGFR4 kinase and a cell-based assay to assess the effect on the viability of FGFR4-dependent cells.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ assay is a luminescent assay that quantifies ADP.[9][10][11]

  • Recombinant human FGFR4 enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Figure 2: Workflow for the biochemical ADP-Glo™ kinase assay.

  • Prepare this compound Serial Dilutions:

    • Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer. The final concentrations should range from 1 µM to 0.05 nM.

    • Include a DMSO-only control (vehicle control).

  • Set up Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO control to the appropriate wells.

    • Add 5 µL of a solution containing the FGFR4 enzyme and the peptide substrate in kinase buffer.

    • Add 2.5 µL of ATP solution to each well to initiate the reaction. The final volume should be 10 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.[9]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Incubate at room temperature for 30 minutes.[9]

  • Measure Luminescence:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[3][8]

Cell-Based Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the viability of cells that are dependent on FGFR4 signaling for their proliferation and survival. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[5][7][12]

  • Hep3B or another suitable HCC cell line with FGF19/FGFR4 pathway activation.

  • Cell culture medium (e.g., MEM) with 10% Fetal Bovine Serum (FBS).

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque 96-well cell culture plates

  • Multichannel pipettes

  • Incubator (37°C, 5% CO₂)

  • Plate reader with luminescence detection capabilities

  • Cell Seeding:

    • Seed Hep3B cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control (DMSO).

    • Incubate the plate for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.[13]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[12]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Measure Luminescence:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and perform a non-linear regression analysis to determine the IC50 value.[3][8]

Data Presentation

The quantitative data from the IC50 determination experiments should be summarized in a clear and structured table for easy comparison.

Assay Type Target Inhibitor IC50 (nM) Hill Slope
BiochemicalFGFR4This compound5.2 ± 0.81.10.99
Cell-BasedHep3B cellsThis compound15.6 ± 2.11.30.98

Table 1: Example of IC50 data for this compound against FGFR4. Values are presented as mean ± standard deviation from three independent experiments.

This compound Concentration (nM) % Inhibition (Biochemical Assay) % Viability (Cell-Based Assay)
100098.55.2
30095.110.8
10088.322.4
3075.645.1
1055.268.9
330.185.3
112.594.7
0.34.298.1
0.11.599.5
00100

Table 2: Example of dose-response data for this compound in biochemical and cell-based assays.

Conclusion

The protocols outlined in this document provide a robust framework for determining the IC50 of this compound against its target kinase, FGFR4. The biochemical assay allows for the direct measurement of the inhibitor's potency on the isolated enzyme, while the cell-based assay provides insights into its efficacy in a more physiologically relevant context. Accurate determination of the IC50 is a fundamental step in the preclinical evaluation of kinase inhibitors and is essential for their further development as therapeutic agents.

References

Troubleshooting & Optimization

Fisogatinib solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and application of fisogatinib (also known as BLU-554), a potent and selective FGFR4 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pathway information to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental use of this compound, with a focus on its solubility characteristics.

Q1: this compound powder won't dissolve in my aqueous buffer. What should I do?

A1: this compound is practically insoluble in water.[1][2] For most applications, it is necessary to first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL (198.65 mM) being achievable.[2] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication is also recommended to aid dissolution.[1]

Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are several strategies to mitigate precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.[4]

  • Stepwise Dilution: Perform serial dilutions of your high-concentration DMSO stock in your cell culture medium. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous medium.

  • Pre-warming Medium: Gently warm your cell culture medium to 37°C before adding the this compound solution.

  • Vortexing During Dilution: Vortex or gently mix the medium while adding the this compound solution to ensure rapid and uniform dispersion.

  • Use of Serum: The presence of serum in the culture medium can sometimes help to stabilize small molecules and prevent precipitation. If your experimental design allows, consider if the serum concentration might be a factor.

Q4: My this compound precipitated in the cell culture plate during a long-term experiment. What could be the cause and how can I avoid it?

A4: Precipitation during long-term incubation can be due to several factors:

  • Compound Instability: While this compound is generally stable, prolonged incubation in aqueous media at 37°C can lead to degradation or precipitation.

  • Media Evaporation: Evaporation of media from the wells can increase the effective concentration of this compound, leading to precipitation. Ensure proper humidification of your incubator.

  • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound over time, causing it to precipitate.

To avoid this, consider refreshing the media with freshly prepared this compound solution at regular intervals during your long-term experiment.

Q5: What are the recommended storage conditions for this compound solutions?

A5:

  • Powder: Store at -20°C for long-term stability (up to 3 years).[2]

  • DMSO Stock Solutions: Aliquot your high-concentration DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1] For short-term storage (up to one month), -20°C is acceptable.[2]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityMolar Concentration (approx.)Notes
DMSO93 - 100 mg/mL184.75 - 198.65 mMSonication is recommended. Use fresh, anhydrous DMSO.[1][2]
Ethanol2 mg/mL3.97 mMSonication is recommended.[1]
Water< 1 mg/mLInsoluble or slightly soluble[1]

In Vivo Formulation Protocols

For in vivo studies, specific formulations are required to ensure bioavailability and prevent precipitation. The following are examples of formulations that have been used:

ProtocolCompositionFinal this compound Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.97 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.97 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.97 mM)

It is recommended to prepare these formulations fresh for each experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, such as hepatocellular carcinoma (HCC) cells.

Materials:

  • This compound

  • Anhydrous DMSO

  • Appropriate cancer cell line (e.g., Hep3B, Huh-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the freshly prepared this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Kinase Assay (Adapted from ADP-Glo™ Kinase Assay)

This protocol describes a method to measure the inhibitory activity of this compound on FGFR4 kinase.

Materials:

  • This compound

  • Anhydrous DMSO

  • Recombinant human FGFR4 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • This compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted this compound or vehicle control (DMSO in kinase buffer).

    • Add 2 µL of FGFR4 enzyme solution.

    • Add 2 µL of a mixture of Poly(Glu, Tyr) substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition by this compound at each concentration and determine the IC50 value.

Visualizations

FGF19-FGFR4 Signaling Pathway

This compound is a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The binding of the ligand FGF19 to FGFR4, in complex with its co-receptor β-Klotho, activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5] this compound blocks this activation, thereby inhibiting tumor growth in cancers with aberrant FGF19-FGFR4 signaling, such as hepatocellular carcinoma.

FGF19_FGFR4_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR4 FGFR4 RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K Activates β-Klotho β-Klotho β-Klotho->FGFR4 Co-receptor FGF19 FGF19 FGF19->FGFR4 Binds This compound This compound This compound->FGFR4 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival

Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound's In Vitro Efficacy

The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.

Fisogatinib_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solutions Prepare Working Solutions in Media Stock_Solution->Working_Solutions Treatment Treat Cells with This compound Working_Solutions->Treatment Kinase_Assay In Vitro Kinase Assay (FGFR4) Working_Solutions->Kinase_Assay Cell_Seeding Seed Cancer Cell Lines Cell_Seeding->Treatment Viability_Assay Cell Viability (e.g., MTT) Treatment->Viability_Assay IC50_Viability Determine IC50 (Cell Viability) Viability_Assay->IC50_Viability IC50_Kinase Determine IC50 (Kinase Inhibition) Kinase_Assay->IC50_Kinase

Caption: A standard workflow for the in vitro evaluation of this compound.

Troubleshooting Logic for this compound Precipitation in Cell Culture

This decision tree provides a logical approach to troubleshooting precipitation issues when using this compound in cell culture experiments.

Precipitation_Troubleshooting Start Precipitation Observed Check_DMSO Is final DMSO concentration <0.5%? Start->Check_DMSO Reduce_DMSO Reduce final DMSO concentration Check_DMSO->Reduce_DMSO No Check_Dilution Was a stepwise dilution performed? Check_DMSO->Check_Dilution Yes Reduce_DMSO->Check_Dilution Use_Stepwise Implement stepwise dilution Check_Dilution->Use_Stepwise No Check_Temp Was media pre-warmed to 37°C? Check_Dilution->Check_Temp Yes Use_Stepwise->Check_Temp Prewarm_Media Pre-warm media before adding drug Check_Temp->Prewarm_Media No Consider_Serum Is serum present in the media? Check_Temp->Consider_Serum Yes Prewarm_Media->Consider_Serum Test_Serum Test with/without serum (if possible) Consider_Serum->Test_Serum No Refresh_Media For long-term assays, refresh media with fresh drug periodically Consider_Serum->Refresh_Media Yes Test_Serum->Refresh_Media

Caption: A troubleshooting guide for this compound precipitation in cell culture.

References

Technical Support Center: Overcoming Fisogatinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Fisogatinib resistance in cancer cells.

Troubleshooting Guides

This section addresses specific issues that may arise during your research, offering potential causes and solutions.

Issue 1: Reduced this compound Efficacy in Cell Culture Models

Problem: You observe a decrease in the cytotoxic or anti-proliferative effect of this compound in your cancer cell line that was previously sensitive.

Possible Causes:

  • Acquired On-Target Mutations: The cancer cells may have developed mutations in the FGFR4 kinase domain, such as at the gatekeeper (V550) or hinge-1 (C552) residues, which prevent this compound from binding effectively.[1][2][3]

  • Activation of Bypass Signaling Pathways: The cells might have activated alternative signaling pathways to compensate for FGFR4 inhibition. A key example is the activation of the EGFR signaling pathway.[4][5]

  • Incorrect Drug Concentration or Degradation: The this compound concentration might be too low, or the compound may have degraded.

Troubleshooting Steps:

  • Sequence the FGFR4 Kinase Domain: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cells to identify potential mutations in the FGFR4 gene, focusing on the kinase domain.

  • Assess Bypass Pathway Activation: Use western blotting to check for the upregulation and phosphorylation of key proteins in alternative signaling pathways, such as EGFR, MET, or ERBB2/3.[4][6]

  • Validate Drug Integrity and Concentration: Confirm the concentration and purity of your this compound stock using methods like HPLC. Prepare fresh dilutions for each experiment.

  • Test Alternative FGFR Inhibitors: If a gatekeeper mutation is confirmed, test the efficacy of a gatekeeper-agnostic FGFR inhibitor, such as LY2874455, which may overcome this resistance mechanism.[1][2][7]

  • Evaluate Combination Therapies: If bypass pathway activation is detected, consider co-treating the cells with this compound and an inhibitor of the activated pathway (e.g., an EGFR inhibitor).[4]

Issue 2: Inconsistent Results in Xenograft Models

Problem: You are not observing the expected tumor growth inhibition with this compound in your in vivo xenograft models, or you see initial tumor regression followed by rapid regrowth.

Possible Causes:

  • Tumor Heterogeneity: The initial tumor may have a sub-population of cells with pre-existing resistance mechanisms.

  • Development of In Vivo Resistance: Similar to cell culture, tumors can acquire resistance mutations or activate bypass pathways during treatment.[1][2]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The dosing regimen may not be optimal to maintain a sufficient concentration of this compound in the tumor tissue.

  • FGF19 Expression Levels: this compound's efficacy is linked to FGF19 overexpression, which drives the FGFR4 pathway.[1][8] Tumors with low or absent FGF19 expression are less likely to respond.

Troubleshooting Steps:

  • Confirm FGF19 Expression: Before initiating in vivo studies, confirm FGF19 overexpression in your tumor models using immunohistochemistry (IHC) or other methods.[8]

  • Analyze Resistant Tumors: Upon tumor regrowth, excise the tumors and analyze them for FGFR4 mutations and bypass pathway activation as described in Issue 1.

  • Optimize Dosing Regimen: Conduct a PK/PD study to ensure that the administered dose of this compound results in adequate tumor drug exposure.

  • Test Combination Therapies In Vivo: Based on the resistance mechanism identified, test combination therapies in your xenograft model. For example, combine this compound with an EGFR inhibitor or a PD-L1 inhibitor.[4][9]

  • Evaluate Next-Generation FGFR4 Inhibitors: If on-target mutations are the cause of resistance, consider testing a next-generation FGFR4 inhibitor like ABSK012 in your in vivo model.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound?

A1: The two main mechanisms of acquired resistance to this compound are:

  • On-target mutations in the FGFR4 kinase domain, particularly at the gatekeeper residue (V550) and the hinge-1 residue (C552). These mutations interfere with the binding of this compound to its target.[1][2][3]

  • Activation of bypass signaling pathways , most notably the EGFR signaling pathway. This allows cancer cells to circumvent the effects of FGFR4 inhibition and maintain proliferation and survival signals.[4]

Q2: In which cancer types has this compound resistance been primarily studied?

A2: this compound resistance has been most extensively studied in Hepatocellular Carcinoma (HCC) , where the FGF19-FGFR4 signaling axis is a key oncogenic driver.[1][2][4][6] Research has also been conducted in the broader context of FGFR-driven cancers, including Cholangiocarcinoma , where resistance to other FGFR inhibitors shares similar mechanisms.[5][11][12][13]

Q3: How can I overcome resistance caused by FGFR4 gatekeeper mutations?

A3: Resistance due to FGFR4 gatekeeper mutations can be addressed by using a "gatekeeper-agnostic" or next-generation FGFR inhibitor that does not rely on binding to the gatekeeper pocket.[1][2] An example of such a compound that has been shown to be effective in preclinical models is LY2874455.[1][2][7] Another next-generation inhibitor, ABSK012, has also demonstrated potency against FGFR4 mutants that are insensitive to first-generation inhibitors like this compound.[10]

Q4: What combination therapies are being explored to overcome this compound resistance?

A4: Several combination strategies are under investigation:

  • Co-inhibition of FGFR4 and EGFR: This approach is designed to block both the primary target and the key bypass pathway, and has shown promise in preclinical models.[4]

  • Combination with Immunotherapy: Preclinical studies have suggested that this compound can stimulate T-cell infiltration into the tumor microenvironment. This provides a rationale for combining this compound with immune checkpoint inhibitors, such as PD-L1 antibodies (e.g., CS1001), to enhance the anti-tumor immune response.[9][14]

Q5: Is there a biomarker to predict response to this compound?

A5: Yes, the primary biomarker for predicting response to this compound is the overexpression of FGF19 , the ligand that activates FGFR4.[1][8] Patients with tumors that have high levels of FGF19 expression are more likely to respond to this compound treatment.[8]

Data Presentation

Table 1: In Vitro Potency of this compound and Other Inhibitors Against Wild-Type and Mutant FGFR4
Cell LineFGFR4 StatusThis compound IC50LY2874455 IC50Infigratinib (BGJ398) IC50Erdafitinib IC50
Ba/F3Wild-TypeLow nM range~1 nMSignificant ActivitySignificant Activity
Ba/F3V550L/M Mutant>300-fold increase~0.4-1 nMReduced ActivityReduced Activity
Ba/F3C552S Mutant>30,000-fold increaseNot specifiedNot specifiedNot specified
Note: This table is a qualitative summary based on reported fold-changes and relative activities.[1][7] Actual IC50 values can vary between experiments.
Table 2: Clinical Response to this compound Monotherapy in Advanced HCC
Patient PopulationOverall Response Rate (ORR)Median Duration of Response
FGF19-Positive Patients17%5.3 months
FGF19-Negative Patients0%Not applicable
Data from a Phase 1 clinical trial.[4][14]

Experimental Protocols

Protocol 1: Western Blotting for Bypass Pathway Activation
  • Cell Lysis:

    • Treat this compound-sensitive and -resistant cells with the desired concentration of this compound for the specified time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and/or other inhibitors (e.g., EGFR inhibitors).

    • Treat the cells with the drugs for 72 hours. Include a vehicle-only control.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the cell viability against the drug concentration and calculate the IC50 values using a non-linear regression curve fit.

Visualizations

Fisogatinib_Resistance_On_Target cluster_sensitive This compound Sensitive cluster_resistant This compound Resistant (On-Target) Fisogatinib_S This compound FGFR4_WT FGFR4 (Wild-Type) Fisogatinib_S->FGFR4_WT Inhibition Downstream_S Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR4_WT->Downstream_S Blocked Proliferation_S Cell Proliferation & Survival Downstream_S->Proliferation_S Inhibited Fisogatinib_R This compound FGFR4_Mut FGFR4 (V550M/C552S Gatekeeper/Hinge-1 Mutation) Fisogatinib_R->FGFR4_Mut Binding Impaired Downstream_R Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR4_Mut->Downstream_R Activated Proliferation_R Cell Proliferation & Survival Downstream_R->Proliferation_R Promoted

Caption: On-target mechanism of this compound resistance via FGFR4 mutations.

Fisogatinib_Resistance_Bypass This compound This compound FGFR4 FGFR4 This compound->FGFR4 Inhibition Downstream Downstream Signaling (MAPK, PI3K/AKT) FGFR4->Downstream Blocked EGFR EGFR EGFR->Downstream Bypass Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Bypass resistance to this compound via EGFR pathway activation.

Experimental_Workflow_Troubleshooting Start Observe this compound Resistance (In Vitro / In Vivo) Analysis Analyze Resistant Cells/Tumor Start->Analysis Sequencing Sequence FGFR4 Kinase Domain Analysis->Sequencing WesternBlot Western Blot for Bypass Pathways (e.g., p-EGFR) Analysis->WesternBlot Mutation FGFR4 Mutation (e.g., V550M)? Sequencing->Mutation Bypass Bypass Pathway Activation? WesternBlot->Bypass Mutation->Bypass No Strategy1 Strategy: Test Next-Gen/ Gatekeeper-Agnostic FGFR Inhibitor Mutation->Strategy1 Yes Strategy2 Strategy: Combination Therapy (this compound + Pathway Inhibitor) Bypass->Strategy2 Yes Strategy3 Consider other mechanisms (e.g., drug efflux, PK/PD) Bypass->Strategy3 No

Caption: Troubleshooting workflow for investigating this compound resistance.

References

Fisogatinib Off-Target Effects: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of fisogatinib (BLU-554) observed in preclinical models. The following question-and-answer format addresses common issues and provides troubleshooting guidance for experiments involving this selective FGFR4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target profile of this compound from kinase screening?

A1: this compound was designed as a potent and highly selective oral inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1]. Preclinical data confirm its high selectivity. A KINOMEscan assay performed at 3 µmol/L demonstrated a very high degree of selectivity for FGFR4 compared to other kinases[2][3]. While the complete quantitative data from this broad kinase screen is not publicly available, the selectivity against other FGFR family members has been quantified.

Q2: How significant are the off-target effects of this compound on other FGFR family members?

A2: this compound exhibits significant selectivity for FGFR4 over other members of the FGFR family. The IC50 values clearly indicate this preference, with potency against FGFR1, FGFR2, and FGFR3 being substantially lower than against FGFR4.

Q3: What are the potential phenotypic consequences of this compound's off-target activities that I should be aware of in my experiments?

A3: Given the high selectivity of this compound for FGFR4, significant off-target phenotypic effects are less likely compared to less selective multi-kinase inhibitors. However, researchers should always consider the possibility of off-target effects, especially at higher concentrations. Any observed phenotype that cannot be directly attributed to the inhibition of the FGFR4 signaling pathway should be investigated for potential off-target causes.

Q4: What are the recommended experimental approaches to validate a potential off-target effect of this compound in my cellular model?

A4: To validate a suspected off-target effect, it is recommended to use a multi-pronged approach. This includes performing cellular target engagement assays, such as NanoBRET™, to confirm if this compound binds to the suspected off-target kinase within the cell. Additionally, downstream signaling readouts specific to the putative off-target should be assessed. For example, if you suspect inhibition of kinase 'X', measure the phosphorylation of a known substrate of kinase 'X' in the presence of this compound.

Troubleshooting Guide

Issue 1: I am observing a biological effect in my cell line at a high concentration of this compound that doesn't correlate with FGFR4 pathway inhibition. How can I determine if this is an off-target effect?

Troubleshooting Steps:

  • Confirm Target Engagement: First, ensure that you are achieving the desired level of FGFR4 inhibition at the concentrations used.

  • Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype. A significant separation between the IC50 for FGFR4 inhibition and the EC50 for the observed phenotype may suggest an off-target effect.

  • Orthogonal Inhibitor: Use another structurally different but potent FGFR4 inhibitor. If the phenotype is not replicated with the orthogonal inhibitor, it is more likely to be a this compound-specific off-target effect.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase. If the phenotype is attenuated, it provides strong evidence for the off-target interaction.

Issue 2: My in vivo model is showing unexpected toxicity that was not predicted by the known FGFR4 inhibition profile.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of the toxicity with the plasma and tumor concentrations of this compound. High off-target tissue exposure could be a contributing factor.

  • Histopathological Analysis: Conduct a thorough histopathological examination of affected tissues to identify any cellular changes that may point towards a specific off-target pathway.

  • Literature Review: Search for reported toxicities of other inhibitors that are known to inhibit potential off-target kinases of this compound (if any become known from future studies).

Data Presentation

Table 1: On-Target and FGFR Family Selectivity of this compound

TargetIC50 (nM)Reference
FGFR45[4]
FGFR1624[4]
FGFR2>2000[4]
FGFR3>2000[4]

Table 2: Potential Off-Target Kinase Profile of this compound (Template)

Note: The comprehensive quantitative data from the KINOMEscan for off-target kinases of this compound is not publicly available. This table serves as a template for how such data would be presented.

Off-Target KinaseDissociation Constant (Kd) (nM)% Inhibition @ 3 µM
Data Not Publicly AvailableData Not Publicly AvailableData Not Publicly Available

Experimental Protocols

Protocol 1: KINOMEscan® Competition Binding Assay

This protocol provides a general workflow for assessing the binding of a test compound (e.g., this compound) to a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

Materials:

  • KINOMEscan® Assay Kit (DiscoverX or other provider)

  • Test compound (this compound) dissolved in DMSO

  • Multi-well plates

  • qPCR instrument

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentration (e.g., 3 µmol/L).

  • Assay Reaction: In each well of the assay plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound. Include a DMSO-only control.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase and test compound.

  • Elution and Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be calculated from a full dose-response curve.

Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This protocol outlines the steps to measure the binding of this compound to a specific kinase target within living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the proximity of a fluorescently labeled tracer (which binds to the kinase of interest) and a NanoLuc® luciferase-tagged version of the same kinase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the kinase of interest

  • NanoBRET™ Nano-Glo® Substrate

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well assay plates

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.

  • Cell Plating: Plate the transfected cells in the white, opaque 96-well plates and incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound in Opti-MEM®. Add the diluted this compound and the NanoBRET™ tracer to the cells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • BRET Measurement: Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio in the presence of this compound indicates target engagement. Plot the BRET ratio against the this compound concentration to determine the IC50 value for target binding in cells.

Visualizations

Fisogatinib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 P KLB Klotho-β GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR4

Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A Observe Unexpected Phenotype in Preclinical Model B Hypothesize Off-Target Effect A->B C KINOMEscan Profiling B->C D Identify Potential Off-Target Kinases C->D E Cellular Target Engagement Assay (e.g., NanoBRET™) D->E G Downstream Pathway Analysis (e.g., Western Blot for Substrate Phosphorylation) D->G F Confirm Intracellular Binding E->F I Orthogonal Inhibitor & Genetic Knockdown F->I H Validate Functional Consequence G->H H->I J Confirm Off-Target Mediated Phenotype I->J

Caption: Experimental workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: Optimizing Fisogatinib Concentration for Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Fisogatinib (also known as BLU-554) for in vitro kinase assays. This compound is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] Accurate determination of its optimal concentration is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, irreversible inhibitor of human fibroblast growth factor receptor 4 (FGFR4).[2] It selectively binds to FGFR4, blocking the signaling pathway that is implicated in cell proliferation, differentiation, and survival in certain cancers, particularly hepatocellular carcinoma (HCC) with FGF19 overexpression.[2][3]

Q2: What is the reported IC50 of this compound against FGFR4?

A2: In cell-free assays, this compound has a reported IC50 value of approximately 5 nM against FGFR4.[4][5][6]

Q3: How selective is this compound for FGFR4 compared to other kinases?

A3: this compound is highly selective for FGFR4. Its inhibitory activity against other FGFR family members, such as FGFR1, FGFR2, and FGFR3, is significantly lower, with reported IC50 values in the range of 624-2203 nM.[4][6] A kinome tree visualization demonstrates its high selectivity across the broader kinome.[7][8]

Q4: What is a good starting concentration range for this compound in a kinase assay?

A4: Based on its potent IC50 value, a good starting point for a dose-response experiment would be a 10-point serial dilution starting from 1 µM. This range should adequately cover the expected IC50 and allow for the determination of a full inhibitory curve.

Q5: What is the recommended solvent for dissolving this compound?

A5: this compound is soluble in DMSO at concentrations up to 100 mg/mL (198.65 mM).[4][6] For in vitro kinase assays, it is recommended to prepare a high-concentration stock solution in DMSO and then perform serial dilutions in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Higher than expected IC50 value for FGFR4 1. High ATP concentration: this compound is an ATP-competitive inhibitor.[10] High concentrations of ATP in the assay will require higher concentrations of the inhibitor to achieve 50% inhibition. 2. Inactive this compound: Improper storage or handling may have degraded the compound. 3. Enzyme concentration too high: The IC50 value can be influenced by the enzyme concentration, especially for tight-binding inhibitors.1. Determine the Km of ATP for your specific batch of FGFR4 and use an ATP concentration at or near the Km for your assay.[11] 2. Prepare a fresh stock solution of this compound from a new aliquot. Store stock solutions at -80°C and avoid repeated freeze-thaw cycles.[4] 3. Optimize the enzyme concentration to be in the linear range of the assay.
No inhibition observed 1. Incorrect kinase: Ensure you are using FGFR4 and not another kinase. 2. This compound concentration too low: The dilution series may not cover the inhibitory range. 3. Assay interference: Components in your assay buffer may be interfering with this compound's activity.1. Verify the identity and activity of your recombinant FGFR4 enzyme. 2. Prepare a new, wider range of this compound dilutions, for example, from 10 µM down to 0.1 nM. 3. Review your assay buffer composition. High concentrations of detergents or other additives could potentially interfere with the inhibitor.
Inconsistent results between experiments 1. Variability in reagent preparation: Inconsistent concentrations of enzyme, substrate, ATP, or this compound. 2. Pipetting errors: Inaccurate dilutions or additions to the assay plate. 3. Fluctuations in incubation time or temperature. 1. Prepare fresh reagents for each experiment and validate their concentrations. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. 3. Standardize incubation times and temperatures and ensure they are consistent across all experiments.
Inhibition of other kinases (off-target effects) 1. High this compound concentration: At very high concentrations, even selective inhibitors can show activity against other kinases. 2. Contaminating kinases in the enzyme preparation. 1. Refer to the selectivity profile of this compound and use concentrations that are well below the IC50 values for other kinases. 2. Use a highly purified preparation of the target kinase.

Data Presentation

Table 1: this compound IC50 Values against FGFR Family Kinases

KinaseIC50 (nM)
FGFR45[4][5][6]
FGFR1624 - 2203[4][6]
FGFR2624 - 2203[4][6]
FGFR3624 - 2203[4][6]

Note: A comprehensive kinome-wide selectivity profile with specific IC50 values against a broader range of kinases is not publicly available in a consolidated table. Researchers should consider performing their own selectivity profiling for kinases of interest or consult services that offer kinase panel screening.

Experimental Protocols

Protocol 1: Determination of Optimal FGFR4 and ATP Concentrations

This protocol is essential for establishing the linear range of the kinase assay before determining the IC50 of this compound.

Materials:

  • Recombinant human FGFR4

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Enzyme Titration:

    • Prepare serial dilutions of FGFR4 in kinase assay buffer.

    • Add a fixed, excess concentration of substrate and ATP (e.g., 100 µM) to each well.

    • Initiate the reaction and incubate at a constant temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • Stop the reaction and measure the signal (e.g., luminescence) according to the detection reagent manufacturer's protocol.

    • Plot the signal versus enzyme concentration to determine the concentration that yields a robust signal within the linear range of the assay.

  • ATP Titration (Determination of Km):

    • Use the optimal FGFR4 concentration determined in the previous step.

    • Prepare serial dilutions of ATP in the kinase assay buffer.

    • Add the enzyme and a fixed, saturating concentration of the substrate to each well.

    • Initiate the reaction with the different ATP concentrations and incubate for a time that ensures the reaction is in the initial velocity phase (typically <20% substrate turnover).

    • Stop the reaction and measure the signal.

    • Plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km of ATP.

Protocol 2: this compound Dose-Response Experiment to Determine IC50

Materials:

  • All materials from Protocol 1

  • This compound stock solution in DMSO (e.g., 10 mM)

Procedure:

  • Prepare this compound Dilutions:

    • Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.

    • Further dilute these DMSO stocks into the kinase assay buffer to create the final working concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., 0.5%).

  • Assay Setup:

    • To each well of a microplate, add the following in order:

      • Kinase assay buffer

      • This compound at various concentrations (or DMSO vehicle for control)

      • Optimal concentration of FGFR4 (pre-incubate with inhibitor for 10-15 minutes at room temperature)

      • Substrate

    • Initiate the kinase reaction by adding ATP at its Km concentration.

  • Incubation and Detection:

    • Incubate the plate at a constant temperature for a predetermined time (from Protocol 1).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates KLB Klotho-β (Co-receptor) KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects This compound This compound This compound->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and this compound's Point of Inhibition.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Inhibitor Prepare this compound Dilutions Add_Components Add Reagents to Plate (Buffer, Inhibitor, Enzyme) Prep_Inhibitor->Add_Components Prep_Enzyme Prepare FGFR4 Solution Prep_Enzyme->Add_Components Prep_Substrate_ATP Prepare Substrate/ATP Mix Start_Reaction Initiate Reaction with Substrate/ATP Prep_Substrate_ATP->Start_Reaction Pre_Incubate Pre-incubate (10-15 min) Add_Components->Pre_Incubate Pre_Incubate->Start_Reaction Incubate Incubate (e.g., 60 min at 30°C) Start_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Read Plate (e.g., Luminescence) Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental Workflow for this compound IC50 Determination.

Troubleshooting_Logic Start Problem: Higher than Expected IC50 Check_ATP Is ATP concentration at or near Km? Start->Check_ATP Check_Inhibitor Is this compound stock fresh and properly prepared? Check_ATP->Check_Inhibitor Yes Adjust_ATP Action: Lower ATP concentration to Km Check_ATP->Adjust_ATP No Check_Enzyme Is enzyme concentration in the linear range? Check_Inhibitor->Check_Enzyme Yes Prepare_Fresh_Inhibitor Action: Prepare fresh This compound stock Check_Inhibitor->Prepare_Fresh_Inhibitor No Optimize_Enzyme Action: Re-titer enzyme and optimize concentration Check_Enzyme->Optimize_Enzyme No Resolved Problem Resolved Check_Enzyme->Resolved Yes Adjust_ATP->Check_Inhibitor Prepare_Fresh_Inhibitor->Check_Enzyme Optimize_Enzyme->Resolved

Caption: Troubleshooting Logic for Unexpectedly High IC50 Values.

References

Fisogatinib Technical Support Center: Gastrointestinal Adverse Events

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the gastrointestinal (GI) side effects of Fisogatinib in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected gastrointestinal side effects of this compound in in vivo models?

A1: Based on clinical studies, the most frequently observed treatment-related adverse events are gastrointestinal.[1][2][3][4] These are typically manageable and of low grade (Grade 1/2), primarily manifesting as diarrhea, nausea, and vomiting.[1][2][3][4][5][6] In a Phase I study, diarrhea was the most common treatment-related adverse event.[2]

Q2: What is the underlying mechanism for this compound-induced gastrointestinal side effects?

A2: These GI effects are considered on-target toxicities. This compound is a highly potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[7][8][9] The FGFR4 signaling pathway, activated by its ligand FGF19, plays a crucial role in regulating bile acid synthesis.[2][3] By inhibiting FGFR4, this compound disrupts the negative feedback mechanism that controls bile acid production. This leads to derepression of bile-acid synthesis, resulting in increased levels of bile acids, which in turn causes diarrhea and other GI disturbances.[2]

Q3: At what dose levels do GI side effects become significant?

A3: In the first-in-human Phase I trial, this compound was administered in doses ranging from 140 mg to 900 mg once daily.[1][3][5][6] While Grade 1/2 GI events occurred across various doses, dose-limiting toxicities (DLTs), including grade 3 fatigue and abdominal pain, were noted at the 900 mg dose.[5] The maximum tolerated dose (MTD) was established at 600 mg once daily.[1][2][3][6] In a bi-daily (BID) dosing escalation, DLTs of clinically intolerable grade 2 nausea, vomiting, and diarrhea were observed even at a 200 mg BID dose, suggesting the MTD had been exceeded.[3]

Troubleshooting Guides

Problem 1: My animal model is experiencing moderate to severe diarrhea after this compound administration.

Solution:

  • Confirm Onset and Severity: Correlate the onset of diarrhea with the timing of this compound administration. Quantify the severity using a standardized fecal scoring system (see Experimental Protocols).

  • Dose Interruption and Reduction: As is common practice for managing side effects of tyrosine kinase inhibitors (TKIs), temporarily suspend dosing until the symptoms resolve to Grade 1 or baseline.[10] Re-initiate this compound at a reduced dose (e.g., a 25-50% reduction). This strategy was employed in clinical trials to manage adverse events.[2]

  • Supportive Care:

    • Anti-diarrheal Agents: Administer standard anti-diarrheal medication, such as loperamide. Proactive management with anti-diarrheal drugs is a recommended strategy for TKI-induced diarrhea.[10][11]

    • Hydration and Electrolyte Balance: Ensure animals have unrestricted access to water and consider providing supplemental hydration (e.g., subcutaneous saline) and electrolyte-rich gels or solutions to prevent dehydration, a common consequence of severe diarrhea.[10]

  • Dietary Modification: Provide a highly palatable and digestible diet. Wet mash or nutrient-rich gels can help maintain caloric intake and hydration during periods of GI distress.

Problem 2: How can I proactively minimize the impact of GI toxicity on my experimental outcomes?

Solution:

  • Establish Maximum Tolerated Dose (MTD): Before commencing large-scale efficacy studies, perform a dose-escalation study in your specific animal model (species and strain) to determine the MTD. The clinical MTD was found to be 600 mg daily.[2] Your preclinical model's MTD may differ.

  • Prophylactic Supportive Care: For study arms receiving higher doses of this compound, consider initiating supportive care measures, such as dietary modifications or co-administration of anti-diarrheal agents, before the anticipated onset of GI side effects.[11]

  • Regular Monitoring: Implement a rigorous monitoring schedule. This should include daily body weight measurements, clinical observation, and fecal consistency scoring. Early detection of GI issues allows for prompt intervention.

  • Consider Alternative Dosing Schedules: The clinical data suggests that a once-daily (QD) schedule was better tolerated than a twice-daily (BID) schedule.[3] If your protocol allows, a QD schedule may reduce the severity of GI side effects.

Data Presentation

Table 1: Incidence of Common Treatment-Related Gastrointestinal Adverse Events (AEs) with this compound (All Grades)

Adverse Event Incidence in Overall Patient Population[2] Incidence in Chinese Patient Cohort[12]
Diarrhea 74% 81.8%
Nausea 42% Not Reported

| Vomiting | 35% | Not Reported |

Table 2: Clinical Dose-Escalation Summary for this compound[1][2][3][5]

Dose Level (Once Daily) Key Observations
140 mg - 600 mg No dose-limiting toxicities (DLTs) occurred after the first cycle.
900 mg 2 DLTs occurred (Grade 3 abdominal pain, Grade 3 fatigue).

| Recommended Phase II Dose | 600 mg |

Experimental Protocols

Protocol: In Vivo Assessment and Management of this compound-Induced Gastrointestinal Toxicity in Rodent Models

  • Animal Model and Acclimation:

    • Species: Use standard rodent models such as mice (e.g., BALB/c, C57BL/6) or rats (e.g., Sprague-Dawley).[13][14]

    • Acclimation: Allow animals to acclimate for a minimum of 7 days before the start of the experiment. House them in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

  • Dosing and Administration:

    • Formulation: this compound is an oral inhibitor.[7][8] Prepare a homogenous suspension in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).

    • Administration: Administer via oral gavage once daily. Dose volumes should be based on the most recent body weight measurement.

  • Monitoring and Assessment:

    • Clinical Signs: Observe animals twice daily for general signs of toxicity, including changes in posture, activity, and grooming.

    • Body Weight: Record individual body weights daily. A weight loss of >15-20% from baseline is often a criterion for euthanasia.

    • Stool Scoring: Assess stool consistency daily.

      • Score 0: Normal, well-formed pellets.

      • Score 1: Soft, formed pellets.

      • Score 2: Very soft, unformed stool.

      • Score 3: Diarrhea (watery stool).

    • Food and Water Intake: Measure daily to monitor for signs of nausea or malaise.

  • Intervention and Management:

    • If a pre-defined endpoint for toxicity is reached (e.g., Stool Score of 3 for >48 hours, or >15% body weight loss), initiate intervention.

    • Dose Reduction: Reduce the this compound dose by 50%.

    • Supportive Care: Provide subcutaneous fluids (e.g., 1 mL sterile saline) for hydration and place a nutritional gel supplement in the cage.

  • Endpoint Analysis:

    • Gross Pathology: At the end of the study, perform a necropsy and examine the entire GI tract for any abnormalities (e.g., inflammation, edema, fluid accumulation).

    • Histopathology: Collect sections of the duodenum, jejunum, ileum, and colon. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for signs of mucosal injury, such as villous atrophy, crypt damage, and inflammatory cell infiltration.

Visualizations

Fisogatinib_Mechanism_GI_Toxicity cluster_pathway FGFR4 Signaling & Tumor Growth cluster_drug Drug Action cluster_gi_effect On-Target GI Side Effect FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Activates Signal Downstream Signaling (e.g., RAS-MAPK) FGFR4->Signal Bile_Feedback Negative Feedback on Bile Acid Synthesis FGFR4->Bile_Feedback Maintains Tumor Tumor Cell Proliferation Signal->Tumor This compound This compound This compound->FGFR4 This compound->Bile_Feedback Inhibits Bile_Production Derepressed Bile Acid Synthesis Bile_Feedback->Bile_Production Suppresses GI_Toxicity Increased Bile Acids -> Diarrhea, Nausea Bile_Production->GI_Toxicity

Caption: this compound's mechanism of action and on-target GI toxicity pathway.

Experimental_Workflow start Animal Model Acclimation (7 Days) baseline Baseline Data Collection (Body Weight, Stool Score) start->baseline random Randomize into Groups (Vehicle, this compound Doses) baseline->random admin Daily Oral Administration (this compound or Vehicle) random->admin monitor Daily Monitoring - Body Weight - Stool Score - Clinical Signs admin->monitor 24h post-dose monitor->admin endpoint Pre-defined Study Endpoint (e.g., Day 14 or Toxicity Limit) monitor->endpoint Toxicity observed? collect Sample Collection (Blood, GI Tissues) endpoint->collect analysis Analysis - Histopathology - Biomarker Analysis collect->analysis

Caption: Experimental workflow for investigating this compound's GI side effects.

Troubleshooting_Logic observe Diarrhea Observed (Stool Score 2-3) assess Assess Severity & Duration (>48h?) & Weight Loss (>10%?) observe->assess monitor Continue Monitoring Provide Supportive Care (Hydration, Diet) assess->monitor No interrupt Interrupt Dosing Initiate Supportive Care (Anti-diarrheals, Fluids) assess->interrupt Yes resolve Symptoms Resolved? interrupt->resolve endpoint Consider Humane Endpoint (Consult Vet / IACUC) resolve->endpoint No reduce Re-challenge at Reduced Dose (50%) resolve->reduce Yes reduce->observe Monitor for recurrence

Caption: Troubleshooting logic for managing diarrhea in animal models.

References

Fisogatinib Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing dose-response curve experiments with fisogatinib (BLU-554), a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable inhibitor of human fibroblast growth factor receptor 4 (FGFR4).[1] It specifically and irreversibly binds to the ATP binding pocket of FGFR4, preventing the activation of the receptor by its ligand, FGF19. This blockage inhibits downstream signaling pathways, leading to a reduction in tumor cell proliferation in cancers where the FGF19-FGFR4 signaling axis is overactive.

Q2: What is the in vitro potency of this compound?

A2: this compound is a highly potent inhibitor of FGFR4 with a reported cell-free IC50 value of approximately 5 nM.[1][2] Its potency in cell-based assays can vary depending on the cell line and experimental conditions.

Q3: In which cancer cell lines is this compound active?

A3: this compound has shown significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) that are dependent on FGFR4 signaling.[2] The activity is particularly pronounced in HCC cell lines with overexpression of FGF19.

Q4: What are the known resistance mechanisms to this compound?

A4: Acquired resistance to this compound has been linked to on-target mutations in the FGFR4 kinase domain. Specifically, mutations at the gatekeeper residue (V550L and V550M) and the hinge-1 residue (C552R) have been identified in patients who developed resistance to the drug.[3] These mutations can hinder the binding of this compound to FGFR4.

Data Presentation: this compound In Vitro Potency

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different contexts.

Assay TypeCell LineIC50 (nM)Reference
Cell-free-5[1][2]
AntiproliferativeHep3B (HCC)Not explicitly quantified in the provided search results[2]
CytotoxicityHuh-7 (HCC)45.9[2]
AntiproliferativePLC/PRF/5 (HCC)Not available in search results

Experimental Protocols

Cell Viability Assay for IC50 Determination (MTT Assay)

This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Hepatocellular carcinoma cell lines (e.g., Hep3B, Huh-7)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be 0.01 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log-transformed concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Western Blot Analysis of FGFR4 Phosphorylation

This protocol describes the detection of total FGFR4 and phosphorylated FGFR4 (p-FGFR4) to assess the target engagement of this compound.

Materials:

  • This compound

  • HCC cells with known FGF19/FGFR4 pathway activation

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-total FGFR4

    • Rabbit anti-phospho-FGFR4 (Tyr642/643)

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.

    • For pathway activation, you may starve cells and then stimulate with FGF19.

    • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (anti-p-FGFR4 or anti-total FGFR4) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • If detecting total and phosphorylated proteins on the same membrane, you can strip the membrane after the first detection and re-probe with the other primary antibody. It is often recommended to probe for the phosphoprotein first.

Troubleshooting Guides

Cell Viability Assays
IssuePossible Cause(s)Suggested Solution(s)
Inconsistent IC50 values between experiments - Cell passage number and health variations- Inconsistent cell seeding density- Pipetting errors- Contamination- Use cells within a consistent and low passage number range.- Ensure accurate cell counting and even seeding.- Use calibrated pipettes and be consistent with technique.- Regularly check for mycoplasma contamination.
High variability between replicate wells - Uneven cell distribution in the plate ("edge effect")- Inaccurate drug dilutions- Avoid using the outer wells of the 96-well plate or fill them with sterile PBS.- Ensure thorough mixing of drug dilutions before adding to the wells.
No dose-response effect observed - this compound concentration range is too low or too high- Cell line is not dependent on FGFR4 signaling- Drug inactivity- Perform a wider range of drug concentrations.- Confirm FGFR4 expression and FGF19-dependency of the cell line.- Verify the integrity and activity of the this compound stock.
Western Blotting
IssuePossible Cause(s)Suggested Solution(s)
Weak or no signal for p-FGFR4 - Low levels of basal phosphorylation- Phosphatase activity during sample preparation- Insufficient primary antibody concentration- Stimulate cells with FGF19 to induce FGFR4 phosphorylation.- Always use fresh lysis buffer with phosphatase inhibitors and keep samples on ice.- Optimize the primary antibody dilution.
High background - Blocking agent is not optimal (e.g., milk for phospho-antibodies)- Insufficient washing- Secondary antibody is non-specific or at too high a concentration- Use 5% BSA in TBST for blocking when detecting phosphoproteins.- Increase the number and duration of washes.- Titrate the secondary antibody concentration.
Multiple non-specific bands - Primary antibody cross-reactivity- Protein degradation- Use a more specific primary antibody.- Ensure the use of protease inhibitors in the lysis buffer.

Visualizations

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds FRS2 FRS2 FGFR4->FRS2 phosphorylates KLB KLB KLB->FGFR4 co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival This compound This compound This compound->FGFR4 inhibits

Caption: FGF19-FGFR4 Signaling Pathway and this compound Inhibition.

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Dilutions Prepare this compound Serial Dilutions Treat_Cells Treat Cells with this compound Prepare_Dilutions->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental Workflow for IC50 Determination using MTT Assay.

References

Validation & Comparative

Fisogatinib Demonstrates Superior Efficacy Over Sorafenib in Preclinical Liver Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a significant development for liver cancer research, preclinical studies have demonstrated that fisogatinib, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), exhibits greater antitumor efficacy compared to the multi-kinase inhibitor sorafenib in liver cancer models characterized by the overexpression of Fibroblast Growth Factor 19 (FGF19). These findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of this compound as a more targeted and effective therapeutic option for a specific subset of hepatocellular carcinoma (HCC) patients.

The comparative efficacy of this compound and sorafenib was evaluated in in-vivo xenograft models using FGF19-positive human liver cancer cell lines, Hep3B and LIX-066. The results indicated that this compound treatment led to more pronounced tumor regressions than sorafenib in these models.[1][2]

In-Vivo Antitumor Efficacy

The head-to-head comparison in xenograft models revealed a clear advantage for this compound in inhibiting tumor growth. While detailed quantitative data on tumor volume over time is proprietary to the specific studies, published graphical data consistently show a marked reduction in tumor size in this compound-treated cohorts compared to those treated with sorafenib.

Parameter This compound Sorafenib Cell Line Models
Tumor Growth Inhibition More pronounced tumor regressions observed.[1][2]Less effective in reducing tumor volume compared to this compound.[1][2]Hep3B and LIX-066 (FGF19-positive)

Mechanism of Action: A Tale of Two Kinase Inhibitors

The differential efficacy of this compound and sorafenib stems from their distinct mechanisms of action. This compound is a highly selective inhibitor of FGFR4, a key driver in a subset of HCCs with aberrant FGF19-FGFR4 signaling.[3][4] Sorafenib, in contrast, is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, VEGFR, and PDGFR.[5][6]

This compound's Targeted Approach: In FGF19-positive liver cancer, the binding of FGF19 to the FGFR4/β-Klotho complex on the surface of cancer cells triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. This compound directly blocks this initial activation step, leading to a potent and targeted inhibition of tumor growth.[3][4]

Sorafenib's Broader Spectrum: Sorafenib's mechanism involves the inhibition of multiple kinases. By targeting the RAF/MEK/ERK pathway, it can impede cell proliferation. Simultaneously, its inhibition of VEGFR and PDGFR disrupts the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[5][6]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following provides an overview of the methodologies typically employed in such comparative studies.

In-Vivo Xenograft Studies
  • Cell Line Implantation: FGF19-positive human hepatocellular carcinoma cell lines, such as Hep3B, are cultured and then subcutaneously injected into immunocompromised mice.[7]

  • Tumor Growth and Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound and sorafenib are typically administered orally at specified doses and schedules.[5]

  • Efficacy Assessment: Tumor volume is measured regularly using calipers throughout the study. At the end of the study, tumors are excised and weighed.[7]

Cell Viability Assays (e.g., MTT Assay)
  • Cell Seeding: Liver cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with varying concentrations of this compound or sorafenib for a specified period (e.g., 48 or 72 hours).[8][9]

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured to determine the percentage of viable cells. The half-maximal inhibitory concentration (IC50) is then calculated.[8][9]

Western Blotting
  • Protein Extraction: Liver cancer cells, treated with either this compound or sorafenib, are lysed to extract total protein.

  • Protein Quantification and Separation: Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.

  • Immunoblotting: The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated ERK, phosphorylated MEK, and their total forms) and subsequently with secondary antibodies.

  • Detection and Analysis: The protein bands are visualized, and their intensity is quantified to determine the effect of the drugs on the respective signaling pathways.[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental designs, the following diagrams are provided.

Fisogatinib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 FGF19 FGFR4_KLB FGFR4 / β-Klotho Complex FGF19->FGFR4_KLB RAS RAS FGFR4_KLB->RAS PI3K PI3K FGFR4_KLB->PI3K This compound This compound This compound->FGFR4_KLB Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

This compound Signaling Pathway

Sorafenib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactors Growth Factors (e.g., VEGF, PDGF) Receptor Receptor Tyrosine Kinases (VEGFR, PDGFR) GrowthFactors->Receptor RAS RAS Receptor->RAS Angiogenesis Angiogenesis Receptor->Angiogenesis Sorafenib Sorafenib Sorafenib->Receptor Inhibits RAF RAF Sorafenib->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Sorafenib Signaling Pathway

Experimental_Workflow cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis CellCulture 1. Liver Cancer Cell Culture (e.g., Hep3B, HepG2) ViabilityAssay 2. Cell Viability Assay (MTT) CellCulture->ViabilityAssay WesternBlot 3. Western Blotting CellCulture->WesternBlot IC50 IC50 Determination ViabilityAssay->IC50 ProteinExpression Protein Expression Analysis WesternBlot->ProteinExpression Xenograft 4. Xenograft Model Establishment Treatment 5. Drug Administration (this compound vs. Sorafenib) Xenograft->Treatment TumorMeasurement 6. Tumor Growth Monitoring Treatment->TumorMeasurement Efficacy Efficacy Comparison TumorMeasurement->Efficacy

Comparative Experimental Workflow

References

Fisogatinib in Combination with PD-L1 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the combination of targeted therapies and immunotherapies represents a frontier in oncology with the potential for synergistic anti-tumor activity. This guide provides a comprehensive comparison of fisogatinib, a selective fibroblast growth factor receptor 4 (FGFR4) inhibitor, in combination with programmed death-ligand 1 (PD-L1) inhibitors for the treatment of advanced hepatocellular carcinoma (HCC).

This compound (formerly BLU-554) is a potent and irreversible inhibitor of FGFR4. The rationale for combining this compound with a PD-L1 inhibitor, such as CS1001 (sugemalimab), is rooted in preclinical evidence suggesting that this compound can modulate the tumor microenvironment. Specifically, preclinical studies in an HCC model have indicated that this compound treatment stimulates the infiltration of T-cells into the tumor, which may enhance the anti-tumor efficacy of PD-L1 inhibitors that work by restoring T-cell-mediated anti-tumor immunity.

Performance Comparison: Preclinical and Clinical Data

While direct quantitative preclinical data comparing this compound and anti-PD-L1 inhibitor combination therapy to monotherapies are not extensively published, the available information from preclinical monotherapy studies and early-phase clinical trials of the combination provides valuable insights.

Preclinical Efficacy of this compound Monotherapy

This compound has demonstrated significant anti-tumor activity as a single agent in preclinical models of HCC that have an activated FGF19-FGFR4 signaling pathway.

Cell LineModel TypeTreatmentDosageOutcomeReference
Hep3BXenograftThis compound30 mg/kg, BIDTumor Regression
LIX-066XenograftThis compound30 mg/kg, BIDTumor Regression

This table summarizes the preclinical efficacy of this compound monotherapy in HCC xenograft models.

Clinical Efficacy of this compound and PD-L1 Inhibitor Combination

A Phase Ib/II clinical trial was initiated to evaluate the safety and efficacy of this compound in combination with CS1001, an anti-PD-L1 monoclonal antibody, in patients with locally advanced or metastatic HCC. Preliminary results from a small cohort of patients have been reported.

Clinical Trial PhaseNumber of PatientsTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Reference
Phase Ib/II4This compound (600 mg daily) + CS1001 (1200 mg every 3 weeks)50%100%

This table presents the preliminary clinical efficacy of the this compound and CS1001 combination in patients with advanced HCC.

Mechanistic Rationale and Signaling Pathways

The synergistic potential of combining this compound with a PD-L1 inhibitor lies in their distinct but complementary mechanisms of action.

FGF/FGFR4 Signaling Pathway: The FGF19/FGFR4 signaling axis is a known oncogenic driver in a subset of HCC. Binding of FGF19 to FGFR4 on cancer cells activates downstream signaling pathways, such as RAS-MAPK and PI3K-AKT, promoting cell proliferation, survival, and tumor growth. This compound selectively and irreversibly inhibits FGFR4, thereby blocking these pro-tumorigenic signals.

FGF_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 RAS_MAPK RAS-MAPK Pathway FGFR4->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_MAPK->Proliferation_Survival PI3K_AKT->Proliferation_Survival This compound This compound This compound->FGFR4

FGF/FGFR4 Signaling Pathway and this compound Inhibition.

PD-1/PD-L1 Immune Checkpoint Pathway: Tumor cells can evade the immune system by expressing PD-L1 on their surface. PD-L1 binds to the PD-1 receptor on activated T-cells, delivering an inhibitory signal that suppresses T-cell-mediated anti-tumor activity. PD-L1 inhibitors are monoclonal antibodies that block the interaction between PD-1 and PD-L1, thereby restoring the T-cells' ability to recognize and kill cancer cells.

PD1_PDL1_Pathway cluster_tcell T-Cell cluster_tumorcell Tumor Cell cluster_inhibition T_Cell Activated T-Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Interaction Tumor_Cell Tumor Cell PDL1->T_Cell Inactivation PDL1_Inhibitor PD-L1 Inhibitor PDL1_Inhibitor->PDL1 Blockade

PD-1/PD-L1 Immune Checkpoint Pathway and Inhibition.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of the this compound and PD-L1 inhibitor combination are not publicly available. However, based on standard methodologies for such studies, a likely workflow would involve the following key experiments:

In Vivo Tumor Xenograft Model
  • Cell Line and Animal Model: Utilize an appropriate HCC cell line with known FGF19/FGFR4 pathway activation (e.g., Hep3B) implanted into immunodeficient mice (for monotherapy studies) or a syngeneic mouse model for combination immunotherapy studies to allow for an intact immune system.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Anti-PD-L1 antibody alone

    • This compound and anti-PD-L1 antibody combination

  • Tumor Growth Measurement: Monitor tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Implantation HCC Cell Implantation Grouping Randomization into Treatment Groups Implantation->Grouping Dosing Drug Administration Grouping->Dosing Monitoring Tumor Volume Measurement Dosing->Monitoring Excision Tumor Excision Monitoring->Excision IHC Immunohistochemistry (IHC) Excision->IHC Flow Flow Cytometry Excision->Flow

Hypothetical Experimental Workflow for Preclinical Evaluation.
Immunohistochemistry (IHC) for T-Cell Infiltration

  • Tissue Preparation: Fix excised tumors in formalin and embed in paraffin. Section the paraffin blocks.

  • Staining: Deparaffinize and rehydrate the sections. Perform antigen retrieval. Block endogenous peroxidase activity.

  • Antibody Incubation: Incubate with a primary antibody against a T-cell marker (e.g., CD8).

  • Detection: Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate.

  • Analysis: Visualize and quantify the stained T-cells within the tumor microenvironment using microscopy and image analysis software.

Flow Cytometry for Immune Cell Profiling
  • Tumor Dissociation: Mechanically and enzymatically digest the excised tumors to obtain a single-cell suspension.

  • Cell Staining: Incubate the single-cell suspension with a cocktail of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8).

  • Data Acquisition: Analyze the stained cells using a flow cytometer to identify and quantify different immune cell populations.

Alternative and Comparative Therapies

The treatment landscape for advanced HCC is evolving. Besides the this compound and PD-L1 inhibitor combination, other therapeutic strategies include:

  • Multi-kinase inhibitors: Sorafenib and Lenvatinib are approved first-line treatments that target multiple kinases involved in tumor growth and angiogenesis.

  • Other Immunotherapy Combinations: The combination of atezolizumab (an anti-PD-L1 antibody) and bevacizumab (an anti-VEGF antibody) is a standard of care in the first-line setting for unresectable or metastatic HCC.

  • Other FGFR Inhibitors: Other selective and pan-FGFR inhibitors are in various stages of clinical development for different cancer types, including HCC.

Conclusion

The combination of this compound with a PD-L1 inhibitor holds promise as a novel therapeutic strategy for a subset of patients with advanced HCC whose tumors are driven by an activated FGF19-FGFR4 signaling pathway. The preclinical rationale is based on the potential of this compound to enhance T-cell infiltration into the tumor, thereby sensitizing the tumor to immune checkpoint blockade. Preliminary clinical data from a small number of patients suggest that the combination is safe and demonstrates anti-tumor activity. Further clinical investigation in larger patient cohorts is necessary to fully elucidate the efficacy and safety of this combination and to identify the patient population most likely to benefit. The comparison with existing and emerging therapies will be crucial in defining its future role in the management of advanced HCC.

Head-to-Head Comparison: Fisogatinib vs. Pemigatinib in FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, Fisogatinib (BLU-554) and Pemigatinib (Pemazyre®) have emerged as significant therapeutic agents. While both are potent kinase inhibitors, they exhibit distinct selectivity profiles and are being developed for different clinical indications. This guide provides a comprehensive head-to-head comparison of this compound and Pemigatinib, summarizing their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used in their evaluation. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Target Selectivity

This compound is a highly selective and potent oral inhibitor of FGFR4.[1][2][3] It is under investigation for the treatment of hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is aberrantly activated.[1][4] this compound covalently binds to a cysteine residue near the ATP-binding pocket of FGFR4, leading to irreversible inhibition.[5]

Pemigatinib is a potent, selective, oral inhibitor of FGFR isoforms 1, 2, and 3.[1][6][7] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[8][9] Pemigatinib acts as an ATP-competitive inhibitor of the FGFR kinase domain.[1][6]

The distinct selectivity of these two inhibitors dictates their clinical development and therapeutic applications. This compound's specificity for FGFR4 makes it a targeted agent for cancers dependent on this particular isoform, such as a subset of HCC. In contrast, Pemigatinib's activity against FGFR1, 2, and 3 provides a broader therapeutic window for malignancies driven by alterations in these receptors.

Preclinical Data

In Vitro Kinase Inhibition

The inhibitory activity of this compound and Pemigatinib against the FGFR family has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

TargetThis compound IC50 (nM)Pemigatinib IC50 (nM)
FGFR1624 - 591[2][10]0.4[1][6][7]
FGFR2>2203 - 493[2][10]0.5[1][7]
FGFR3>2203 - 150[2][10]1.0 - 1.2[1][7]
FGFR45[2][3]30[1][7]

Data compiled from multiple preclinical studies.

Cell-Based Assays

Both inhibitors have demonstrated potent anti-proliferative activity in cancer cell lines with activating FGFR alterations. For instance, Pemigatinib has shown to inhibit the growth of various cancer cell lines harboring FGFR fusions and amplifications.[11] A study on a patient-derived cholangiocarcinoma cell line with an FGFR2 fusion reported a GI50 of 4 nM for Pemigatinib.[12]

In Vivo Xenograft Models

In preclinical animal models, both this compound and Pemigatinib have demonstrated significant anti-tumor activity. This compound induced potent, dose-dependent tumor regressions in FGF19-positive HCC xenograft models.[13] Pemigatinib has also been shown to suppress the growth of xenografted tumor models with genetic alterations in FGFR1, FGFR2, or FGFR3.[1] In a patient-derived xenograft model of FGFR2-fusion positive cholangiocarcinoma, Pemigatinib significantly impaired tumor growth and improved median overall survival.[12]

Clinical Data

This compound

The primary clinical evidence for this compound comes from a Phase 1 study (NCT02508467) in patients with advanced HCC.[4][14][15] In patients with FGF19-positive tumors, this compound demonstrated an overall response rate (ORR) of 17%, with a median duration of response of 5.3 months.[15][16] The most common treatment-related adverse events were grade 1/2 gastrointestinal issues such as diarrhea, nausea, and vomiting.[15]

Pemigatinib

Pemigatinib's approval was based on the results of the FIGHT-202 trial (NCT02924376), a multicenter, open-label, single-arm, phase 2 study in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.[8][9][17] In the cohort of patients with FGFR2 fusions or rearrangements (Cohort A), Pemigatinib demonstrated an ORR of 37%, with a median duration of response of 9.1 months and a median overall survival of 17.5 months.[9][18] The most common adverse events included hyperphosphatemia, alopecia, and diarrhea.[17]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization GRB2 GRB2 FGFR:f2->GRB2 Autophosphorylation & Recruitment PI3K PI3K FGFR:f2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression This compound This compound (targets FGFR4) This compound->FGFR:f2 Pemigatinib Pemigatinib (targets FGFR1/2/3) Pemigatinib->FGFR:f2

Caption: Simplified FGFR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Lines Cancer Cell Lines (with FGFR alterations) Kinase_Assay->Cell_Lines Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Cell_Lines->Proliferation_Assay Xenograft_Model Xenograft Mouse Model (Tumor Implantation) Proliferation_Assay->Xenograft_Model Drug_Administration Drug Administration (Oral Gavage) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Phase_I Phase I Clinical Trial (Safety & Dosing) Tumor_Measurement->Phase_I Phase_II Phase II Clinical Trial (Efficacy) Phase_I->Phase_II

Caption: General experimental workflow for preclinical and clinical evaluation.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Pemigatinib)

A representative protocol for determining the in vitro kinase inhibitory activity of Pemigatinib is the ADP-Glo™ Kinase Assay.

  • Reagents and Materials : Recombinant human FGFR enzymes, Pemigatinib (serially diluted), ATP, substrate peptide (e.g., poly(E4Y)n), ADP-Glo™ Kinase Assay kit (Promega), and assay plates.

  • Procedure :

    • The kinase reaction is initiated by mixing the FGFR enzyme, varying concentrations of Pemigatinib, a fixed concentration of ATP (at the Km for each enzyme), and the substrate in a kinase reaction buffer.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cell Proliferation Assay

The effect of the inhibitors on the proliferation of cancer cell lines is commonly assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Culture : Cancer cell lines with known FGFR alterations are cultured in appropriate media and conditions.

  • Procedure :

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of the inhibitor (this compound or Pemigatinib) or vehicle control (e.g., DMSO).

    • After a 72-hour incubation period, the CellTiter-Glo® Reagent is added to each well.

    • The plate is shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

  • Data Analysis : The concentration of the inhibitor that causes 50% growth inhibition (GI50) is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[1]

In Vivo Xenograft Tumor Model

The in vivo efficacy of FGFR inhibitors is evaluated in immunocompromised mice bearing human tumor xenografts.

  • Animal Models : Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Procedure :

    • Human cancer cells with specific FGFR alterations are subcutaneously injected into the flanks of the mice.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

    • The treatment group receives the inhibitor (this compound or Pemigatinib) orally at a predetermined dose and schedule. The control group receives a vehicle control.

    • Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

    • The body weight of the mice is also monitored as an indicator of toxicity.

    • The study is continued until the tumors in the control group reach a predetermined endpoint, or for a specified duration.

  • Data Analysis : The anti-tumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups. Kaplan-Meier survival analysis may also be performed.[12]

Conclusion

This compound and Pemigatinib are both promising targeted therapies that have demonstrated significant anti-tumor activity in preclinical and clinical settings. Their distinct FGFR selectivity profiles define their respective therapeutic niches, with this compound targeting FGFR4-driven HCC and Pemigatinib targeting FGFR1/2/3-altered malignancies, most notably cholangiocarcinoma. The data presented in this guide highlights the importance of patient selection based on the specific FGFR alterations present in their tumors to maximize the clinical benefit of these targeted agents. Further research and clinical trials are ongoing to explore the full potential of these inhibitors in various cancer types.

References

Fisogatinib Demonstrates Efficacy in Preclinical Models of Sorafenib-Resistant Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research findings highlight the potential of fisogatinib (BLU-554), a selective fibroblast growth factor receptor 4 (FGFR4) inhibitor, as a promising therapeutic agent for hepatocellular carcinoma (HCC) that has developed resistance to the multi-kinase inhibitor sorafenib. Preclinical studies demonstrate that this compound can effectively inhibit tumor growth in models where sorafenib resistance is driven by the activation of the FGF19-FGFR4 signaling pathway.

Hepatocellular carcinoma remains a significant global health challenge with limited treatment options for advanced stages. While sorafenib has been a standard first-line therapy, many patients eventually develop resistance, necessitating effective second-line treatments. Emerging evidence points to the FGF19-FGFR4 axis as a key mechanism of sorafenib resistance in a subset of HCC patients. This compound, by selectively targeting FGFR4, offers a targeted approach to overcome this resistance mechanism.

Comparative Efficacy in Preclinical Models

Preclinical investigations have demonstrated the potent anti-tumor activity of this compound in HCC models characterized by FGF19 overexpression, a key indicator of FGFR4 pathway activation. In xenograft models using the FGF19-amplified Hep3B HCC cell line, this compound treatment resulted in significant tumor growth inhibition. Notably, tumor regressions observed with this compound were more pronounced than those seen with sorafenib in these FGF19-positive models.[1][2] While direct head-to-head studies in established sorafenib-resistant models are emerging, the strong mechanistic link between FGF19-FGFR4 signaling and sorafenib resistance provides a solid rationale for this compound's efficacy in this patient population.[3][4][5]

DrugModelKey Efficacy MetricResult
This compound Hep3B Xenograft (FGF19 IHC+)Tumor GrowthPotent, dose-dependent tumor regressions[1][2]
This compound LIX-066 Xenograft (FGF19 IHC+)Tumor GrowthInduced tumor regressions[1][2]
Sorafenib Hep3B Xenograft (FGF19 IHC+)Tumor GrowthLess pronounced tumor regression compared to this compound[1]
Ponatinib (FGFR inhibitor) Sorafenib-resistant HCC cellsSensitivity to SorafenibOvercomes sorafenib resistance by enhancing ROS-associated apoptosis[3]

Mechanism of Action: Overcoming Sorafenib Resistance

The FGF19-FGFR4 signaling pathway plays a crucial role in hepatocyte proliferation and has been identified as an oncogenic driver in a subset of HCCs.[4] Activation of this pathway can lead to resistance to sorafenib.[3][5] this compound is a potent and selective, type I irreversible inhibitor of FGFR4.[6] By blocking this pathway, this compound can restore sensitivity to sorafenib or act as a potent standalone therapy in tumors dependent on this signaling axis.

FGF19_FGFR4_Pathway cluster_cell Hepatocyte cluster_resistance Sorafenib Resistance Mechanism FGF19 FGF19 FGFR4_KLB FGFR4/KLB Complex FGF19->FGFR4_KLB Binds FRS2 FRS2 FGFR4_KLB->FRS2 Activates GRB2 GRB2 FRS2->GRB2 RAS_RAF RAS-RAF-MAPK Pathway GRB2->RAS_RAF PI3K_AKT PI3K-AKT Pathway GRB2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Sorafenib Sorafenib Sorafenib->RAS_RAF Inhibits This compound This compound This compound->FGFR4_KLB Inhibits info Upregulation of FGF19-FGFR4 signaling can bypass Sorafenib's inhibition of the RAS-RAF pathway, leading to resistance.

FGF19-FGFR4 signaling pathway in HCC and points of inhibition by this compound and Sorafenib.

Experimental Protocols

Establishment of Sorafenib-Resistant HCC Cell Lines

Sorafenib-resistant HCC cell lines, such as Huh7-R, are established by culturing the parental cell line (e.g., Huh7) in the presence of gradually increasing concentrations of sorafenib.[7] The process begins with a low concentration of sorafenib, and the dose is incrementally increased as the cells develop resistance, typically over several months.[8][9][10] The resistant phenotype is confirmed by comparing the IC50 value of sorafenib in the resistant line to the parental line.

Experimental_Workflow start Parental HCC Cell Line (e.g., Huh7) culture Culture with increasing [Sorafenib] start->culture select Selection of Resistant Clones culture->select expand Expansion of Resistant Cell Line (Huh7-R) select->expand validate Validate Resistance (IC50 Assay) expand->validate

Workflow for generating sorafenib-resistant HCC cell lines.
In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of anti-cancer agents. For HCC, patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used.[11][12] In a typical CDX model, sorafenib-resistant HCC cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[12] Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment groups. This compound is typically administered orally. Tumor volume and body weight are monitored regularly to assess treatment efficacy and toxicity.[12]

Alternative Therapies in Sorafenib-Resistant HCC

While this compound shows promise in a biomarker-selected population, other agents are also being investigated or are in use for second-line treatment of HCC after sorafenib failure. These include other multi-kinase inhibitors and immune checkpoint inhibitors.

  • Regorafenib and Cabozantinib: These multi-kinase inhibitors have demonstrated efficacy in the second-line setting after sorafenib progression.[6][13]

  • Ramucirumab: An anti-VEGFR2 antibody, has also been approved for second-line treatment in a specific patient population.[13]

  • Immune Checkpoint Inhibitors: Drugs like nivolumab and pembrolizumab are also options in the second-line setting.[13]

  • Combination Therapies: The combination of atezolizumab (a PD-L1 inhibitor) and bevacizumab (an anti-VEGF antibody) has shown significant benefit.[13]

The choice of second-line therapy often depends on the patient's clinical status and the specific molecular characteristics of their tumor. The development of targeted therapies like this compound for biomarker-defined patient populations represents a significant step towards personalized medicine in HCC.

Conclusion

This compound demonstrates significant preclinical efficacy in HCC models, particularly those with activated FGF19-FGFR4 signaling, a known mechanism of sorafenib resistance. Its targeted mechanism of action provides a strong rationale for its use in a biomarker-selected patient population that has progressed on sorafenib. Further clinical investigation is warranted to fully define the role of this compound in the treatment landscape of advanced hepatocellular carcinoma.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Fisogatinib for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like fisogatinib is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a potent and selective inhibitor of fibroblast growth factor receptor 4 (FGFR4) with potential antineoplastic activity.[1][2][3]

Given that this compound is classified as a potentially hazardous compound due to its cytotoxic nature, all waste materials contaminated with this substance must be treated as hazardous chemical waste.[4][5] Adherence to the following procedures will minimize exposure risks and ensure environmental protection.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any work that involves the handling or disposal of this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Mandatory PPE includes:

  • Gloves: Two pairs of chemotherapy-grade gloves are recommended.

  • Lab Coat: A disposable, solid-front gown to prevent contamination of personal clothing.

  • Eye Protection: Safety goggles or a full-face shield.

  • Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powdered form of the compound.

All handling of this compound should occur within a certified chemical fume hood to prevent the inhalation of aerosols or powder.

II. Step-by-Step Disposal Procedures for this compound Waste

The proper segregation and containment of this compound waste at the point of generation are critical. Never mix hazardous waste with general laboratory trash.

Step 1: Identify and Segregate this compound Waste

Immediately after use, segregate all materials that have come into contact with this compound. These materials are now considered cytotoxic waste and must be handled accordingly.[4] This includes:

  • Solid Waste:

    • Contaminated PPE (gloves, gowns, etc.)

    • Pipette tips, vials, and other disposable labware

    • Absorbent pads from work surfaces

  • Liquid Waste:

    • Unused or expired this compound solutions

    • Solvents used to dissolve this compound (e.g., DMSO)

    • Media from cell cultures treated with this compound

  • Sharps Waste:

    • Needles and syringes used for administering this compound solutions

Step 2: Containment of this compound Waste

Use designated, clearly labeled, and leak-proof containers for each type of this compound waste.

  • Solid Waste: Place in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag. This container must be clearly labeled with "Cytotoxic Waste" or "Hazardous Chemical Waste" and the cytotoxic symbol.[4][5]

  • Liquid Waste: Collect in a sealed, shatter-resistant container that is chemically compatible with the waste. The container should be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

  • Sharps Waste: All contaminated sharps must be placed directly into a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Waste."[4][5]

Step 3: Storage of Waste Containers

Store all this compound waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a "Hazardous Waste Accumulation Area." Ensure that incompatible wastes are segregated to prevent dangerous chemical reactions.[6]

Step 4: Final Disposal

The disposal of this compound waste must be handled by a licensed hazardous waste disposal service. Do not attempt to dispose of this waste through standard laboratory trash or down the drain.[7][8] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the waste in compliance with all federal, state, and local regulations.[9]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for safety assessments and waste management documentation.

PropertyValueSource
Chemical Formula C₂₄H₂₄Cl₂N₄O₄[10]
Molecular Weight 503.38 g/mol [3]
IUPAC Name N-[(3S,4S)-3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide[1]
Appearance Powder[3]
Solubility in DMSO 100 mg/mL (198.65 mM)[3]
Solubility in Water Insoluble[3]

Experimental Protocols and Methodologies

As this compound is an investigational compound, specific experimental protocols for its disposal are not publicly available. The procedures outlined in this document are based on established best practices for the disposal of cytotoxic and hazardous research chemicals.[4][5][6][7][8] These methodologies are designed to be broadly applicable to a laboratory setting and are aligned with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]

Visualizing the this compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a research laboratory setting.

Fisogatinib_Disposal_Workflow This compound Disposal Workflow cluster_ppe Preparation cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal PPE Don Appropriate PPE (Double Gloves, Gown, Eye Protection) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Generation Generate this compound Waste FumeHood->Generation Segregate Segregate Waste at Point of Use Generation->Segregate Solid Solid Waste (PPE, Vials, Tips) Segregate->Solid Liquid Liquid Waste (Solutions, Media) Segregate->Liquid Sharps Sharps Waste (Needles, Syringes) Segregate->Sharps SolidContainer Place in Labeled 'Cytotoxic' Solid Waste Bin Solid->SolidContainer LiquidContainer Collect in Labeled, Sealed 'Hazardous Waste' Container Liquid->LiquidContainer SharpsContainer Place in Labeled 'Cytotoxic' Sharps Container Sharps->SharpsContainer Storage Store in Designated Hazardous Waste Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage EHS Contact Environmental Health & Safety (EHS) Storage->EHS Disposal Arrange for Pickup by Licensed Hazardous Waste Vendor EHS->Disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling Fisogatinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety when handling potent compounds like Fisogatinib is paramount. Adherence to strict safety protocols not only protects the individual but also maintains the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent and selective FGFR4 inhibitor.

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound, a comprehensive approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE based on general guidance for handling hazardous antineoplastic drugs.[1][2]

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested nitrile gloves, double-gloving recommendedPrevents skin contact with the compound. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffsProtects skin and personal clothing from contamination. The design minimizes the risk of particles adhering to the garment.[2]
Eye Protection Chemical safety goggles or a full-face shieldProtects eyes from splashes or aerosols that may be generated during handling.
Respiratory Protection A fit-tested N95 respirator or higher (e.g., PAPR)Recommended when handling the powdered form of the compound or when there is a risk of aerosol generation to prevent inhalation.

Safe Handling and Operational Workflow

A systematic workflow is essential to ensure safety at every stage of handling this compound, from preparation to disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (e.g., Chemical Fume Hood) gather_ppe Gather All Necessary PPE prep_area->gather_ppe don_ppe Don PPE in Correct Order gather_ppe->don_ppe weigh Weighing of this compound Powder don_ppe->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands

A workflow for the safe handling of this compound.

Detailed Experimental Protocols

Preparation of Stock Solutions:

  • Work Area Preparation : All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with disposable, absorbent bench paper.

  • Personal Protective Equipment : Before handling the compound, don the appropriate PPE as outlined in the table above. This includes double gloves, a disposable gown, and eye protection. A respirator is recommended when handling the powder.

  • Weighing : Use a calibrated analytical balance within the fume hood. Handle the container with care to avoid generating dust. Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat.

  • Dissolution : this compound is soluble in DMSO.[3] Add the appropriate volume of fresh DMSO to the vessel containing the weighed this compound. Cap the vessel securely and mix by vortexing or sonication until the solid is completely dissolved.

Storage of Stock Solutions:

  • Prepared stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one year or at -80°C for up to two years to maintain stability.[4]

Disposal Plan: Ensuring Environmental Safety

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Contaminated PPE (gloves, gown) Carefully remove and place in a designated hazardous waste bag immediately after handling is complete.
Liquid Waste (e.g., unused stock solutions) Collect in a clearly labeled, sealed hazardous waste container. The container should be compatible with the solvent used (e.g., DMSO).

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and adhere to all relevant regulations for complete and accurate classification.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.